13-Hydroxyisobakuchiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDEXUROYEYFL-CEAFDCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
13-Hydroxyisobakuchiol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyisobakuchiol, a prenylated phenolic compound, is a derivative of the well-known meroterpene bakuchiol. While research has predominantly focused on bakuchiol, its hydroxylated analog is gaining attention for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathways based on current scientific literature. For the purpose of this guide, we will be referencing the compound as 12-hydroxyisobakuchiol, as this is the nomenclature predominantly used in the cited research. It is plausible that this compound and 12-hydroxyisobakuchiol are synonymous or isomeric, arising from different numbering conventions of the isobakuchiol backbone.
Natural Sources
The primary natural sources of 12-hydroxyisobakuchiol identified to date are plants from the genus Psoralea.
-
Psoralea corylifolia (Babchi): The seeds of this plant, widely used in traditional medicine, are a known source of various meroterpenes, including bakuchiol and its derivatives. Phytochemical investigations have confirmed the presence of 12-hydroxyisobakuchiol in the seeds of Psoralea corylifolia.[1]
-
Psoralea glandulosa (Culen): This resinous shrub, native to Chile, is another significant source of 12-hydroxyisobakuchiol. The compound is found in the resinous exudate of the aerial parts of the plant.[2][3]
Isolation and Purification
The isolation of 12-hydroxyisobakuchiol typically involves solvent extraction followed by chromatographic techniques. The following protocol is a synthesized methodology based on published literature for the isolation from Psoralea glandulosa.[2]
Experimental Protocol: Isolation from Psoralea glandulosa
1. Extraction of Resinous Exudate:
-
Plant Material: Fresh aerial parts of Psoralea glandulosa.
-
Solvent: Dichloromethane (CH2Cl2).
-
Procedure:
-
Immerse the fresh plant material (e.g., 1 kg) in cold dichloromethane for 25-30 seconds at room temperature.[2]
-
Filter the solution to remove plant debris.
-
Concentrate the filtrate under reduced pressure to yield the crude resinous exudate.
-
2. Fractionation by Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).[2]
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Dissolve the crude resinous exudate in a minimal amount of n-hexane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. While the exact gradient is not specified in the primary literature for this specific compound, a typical gradient for separating terpenoids could be:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (85:15)
-
n-hexane:ethyl acetate (80:20)
-
n-hexane:ethyl acetate (70:30)
-
n-hexane:ethyl acetate (50:50)
-
Ethyl acetate (100%)
-
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
3. Purification by Preparative Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase (Solvent System): A suitable solvent system should be determined based on analytical TLC of the fractions containing 12-hydroxyisobakuchiol. A common mobile phase for the separation of bakuchiol derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 9:4 v/v). Another option could be a toluene-based system, such as toluene:ethyl acetate:acetic acid (10:1.0:0.1 v/v/v).
-
Procedure:
-
Apply the partially purified fractions containing 12-hydroxyisobakuchiol as a band onto a preparative TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
Visualize the separated bands under UV light (if the compound is UV active) or by using a staining reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
Scrape the silica band corresponding to 12-hydroxyisobakuchiol from the plate.
-
Extract the compound from the silica gel using a polar solvent such as ethyl acetate or methanol.
-
Filter and concentrate the solvent to obtain the purified 12-hydroxyisobakuchiol.
-
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[2]
Quantitative Data
The following table summarizes the reported yield and purity of 12-hydroxyisobakuchiol isolated from Psoralea glandulosa.[2]
| Starting Material | Amount of Starting Material | Final Yield of 12-Hydroxyisobakuchiol | Purity (by HPLC) |
| Resinous Exudate | 4 g | 30.2 mg | 95% |
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of 12-hydroxyisobakuchiol are limited, research on the resinous exudate of Psoralea glandulosa, which contains this compound, provides insights into its potential biological effects. Furthermore, the well-documented activities of its parent compound, bakuchiol, offer a framework for predicting its mechanism of action.
Anticancer Activity
The resinous exudate of Psoralea glandulosa has demonstrated significant inhibitory effects on the growth of human melanoma cells (A2058).[3] This activity is attributed to the synergistic effects of its constituents, including 12-hydroxyisobakuchiol. The observed anticancer effects are linked to the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS).[3][4]
Apoptosis Induction: Treatment of melanoma cells with the resinous exudate and its pure components, including 12-hydroxyisobakuchiol, resulted in an increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[3]
Reactive Oxygen Species (ROS) Production: The pro-apoptotic effects appear to be associated with an increase in ROS production.[3] ROS can act as signaling molecules to trigger the apoptotic cascade.
Potential Signaling Pathways
Based on the known mechanisms of bakuchiol and the observed effects of the Psoralea glandulosa exudate, the following signaling pathways are likely to be modulated by 12-hydroxyisobakuchiol.
ROS-Mediated Apoptosis Pathway:
12-hydroxyisobakuchiol may induce an increase in intracellular ROS. This oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This, in turn, can trigger the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis. The parent compound, bakuchiol, has been shown to facilitate TRAIL-induced apoptosis in colon cancer cells through the upregulation of death receptors DR4 and DR5 via a ROS/JNK pathway.[1][5] It is plausible that 12-hydroxyisobakuchiol acts through a similar mechanism.
Caption: Proposed ROS-mediated apoptosis pathway for 12-hydroxyisobakuchiol.
Experimental Workflow for Isolation:
The following diagram illustrates the key steps in the isolation and purification of 12-hydroxyisobakuchiol from Psoralea glandulosa.
Caption: Experimental workflow for the isolation of 12-hydroxyisobakuchiol.
Conclusion and Future Directions
12-hydroxyisobakuchiol is a naturally occurring meroterpene with promising biological activities, particularly in the realm of anticancer research. While its isolation from Psoralea species has been established, further research is required to optimize purification protocols and to fully elucidate its mechanisms of action. Specifically, future studies should focus on:
-
Developing more detailed and optimized isolation protocols to improve yield and purity.
-
Conducting in-depth investigations into the specific signaling pathways modulated by 12-hydroxyisobakuchiol, independent of other components of the plant extract.
-
Evaluating its therapeutic potential in various disease models to validate the preliminary findings.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of 12-hydroxyisobakuchiol. As a derivative of the well-studied bakuchiol, it represents a promising lead for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakuchiol sensitizes cancer cells to TRAIL through ROS- and JNK-mediated upregulation of death receptors and downregulation of survival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 13-Hydroxyisobakuchiol in Psoralea corylifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyisobakuchiol is a significant meroterpenoid found in the medicinal plant Psoralea corylifolia, which has garnered interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This guide delineates the known and putative steps in the biosynthesis of this compound, commencing with the formation of its precursor, bakuchiol, and culminating in a proposed hydroxylation step. This document provides a comprehensive overview of the pathway, quantitative data on precursor abundance, detailed experimental protocols for enzyme characterization, and visual diagrams of the biochemical processes.
Introduction
Psoralea corylifolia, commonly known as Babchi, is a plant rich in a variety of secondary metabolites, including coumarins, flavonoids, and meroterpenoids[1]. Among these, the meroterpene bakuchiol and its derivatives are of particular interest due to their wide range of biological properties[2]. This compound is a hydroxylated form of a bakuchiol isomer, and its biosynthesis is believed to follow a pathway involving key enzymatic modifications of primary metabolites. This guide provides an in-depth look at the molecular journey from simple precursors to this complex natural product.
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with precursors from two major metabolic pathways: the phenylpropanoid pathway and the mevalonate pathway.
Formation of Bakuchiol: The Meroterpene Precursor
Recent research has elucidated the initial and crucial step in the biosynthesis of bakuchiol, the likely precursor to this compound. This process involves the convergence of the phenylpropanoid and mevalonate pathways.
-
Phenylpropanoid Pathway: This pathway provides the aromatic core of the molecule. The amino acid L-phenylalanine is converted through a series of enzymatic reactions to yield p-coumaric acid.
-
Mevalonate Pathway: This pathway generates the isoprenoid units. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form geranyl pyrophosphate (GPP), a ten-carbon isoprenoid donor.
A key enzyme, a prenyltransferase from Psoralea corylifolia, has been identified to catalyze the "reverse" geranylation of p-coumaric acid. In this reaction, the geranyl group from GPP is attached to a non-aromatic carbon of p-coumaric acid, which is coupled with a decarboxylation step to form bakuchiol[3].
Putative Hydroxylation to this compound
The final step in the formation of this compound is the hydroxylation of a bakuchiol isomer. While the specific enzyme catalyzing this reaction in Psoralea corylifolia has not yet been definitively characterized, it is highly probable that a cytochrome P450 monooxygenase (CYP450) is responsible. Cytochrome P450s are a large family of enzymes known for their role in the oxidation and functionalization of a wide array of secondary metabolites in plants, including the hydroxylation of terpenes[2][4]. Studies on the metabolism of bakuchiol in rat liver microsomes have shown that it can be hydroxylated at various positions by CYP450 enzymes, supporting the hypothesis of a similar mechanism in plants[5][6].
The proposed pathway involves the conversion of bakuchiol to isobakuchiol, followed by a regioselective hydroxylation at the 13th position by a specific CYP450 enzyme.
Quantitative Data
While detailed kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of the precursor, bakuchiol, and related compounds in Psoralea corylifolia seeds provides valuable context for understanding the metabolic flux towards these molecules.
| Compound | Concentration Range (mg/g of dried seeds) | Analytical Method | Reference |
| Bakuchiol | 0.74 - 11.71 | HPLC | [3][4] |
| Psoralen | 2.5 - 13.0 | HPLC | [7] |
| Angelicin | 2.2 - 9.2 | HPLC | [7] |
Experimental Protocols
The following sections describe generalized protocols for the identification and characterization of the key enzyme families implicated in the biosynthesis of this compound.
Functional Characterization of a Candidate Prenyltransferase
This protocol outlines the steps for expressing a candidate prenyltransferase gene in a heterologous host and assaying its activity.
-
Gene Identification and Cloning:
-
Identify candidate prenyltransferase genes from a Psoralea corylifolia transcriptome database based on sequence homology to known plant aromatic prenyltransferases.
-
Amplify the full-length coding sequence of the candidate gene from P. corylifolia cDNA using PCR.
-
Clone the amplified gene into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or an E. coli expression vector like pET-28a).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae or Escherichia coli BL21(DE3)).
-
Grow the transformed cells in appropriate media and induce protein expression (e.g., with galactose for yeast or IPTG for E. coli).
-
Prepare a microsomal fraction (for membrane-bound enzymes) or a soluble protein fraction from the cell lysate.
-
-
In Vitro Enzyme Assay:
-
Set up a reaction mixture containing the prepared protein fraction, the aromatic substrate (p-coumaric acid), the isoprenoid donor (GPP), and necessary cofactors (e.g., MgCl₂).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by HPLC and LC-MS to identify the formation of bakuchiol by comparing with an authentic standard.
-
Functional Characterization of a Candidate Cytochrome P450
This protocol describes a general approach for characterizing a candidate CYP450 involved in the hydroxylation of a bakuchiol isomer.
-
Gene Identification and Cloning:
-
Identify candidate CYP450 genes from a P. corylifolia transcriptome database.
-
Clone the full-length coding sequence of the candidate gene into a yeast expression vector, often co-expressed with a cytochrome P450 reductase (CPR) from a model plant like Arabidopsis thaliana to ensure sufficient electron supply.
-
-
Heterologous Expression in Yeast:
-
Co-transform the CYP450 and CPR expression constructs into a suitable yeast strain (e.g., WAT11).
-
Induce protein expression and prepare a microsomal fraction from the yeast cells.
-
-
In Vitro Enzyme Assay:
-
Set up a reaction mixture containing the microsomal fraction, the substrate (isobakuchiol), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Incubate the reaction and then extract the products.
-
Analyze the products by HPLC and LC-MS to detect the formation of this compound.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for functional characterization of biosynthetic enzymes.
Conclusion
The biosynthesis of this compound in Psoralea corylifolia is a fascinating example of the intricate biochemical machinery in medicinal plants. While the initial formation of its precursor, bakuchiol, is now understood to be catalyzed by a specific prenyltransferase, the final hydroxylation step remains to be definitively elucidated, with strong evidence pointing towards the involvement of a cytochrome P450 enzyme. Further research, guided by the experimental approaches outlined in this guide, is necessary to fully characterize this pathway. A complete understanding will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this valuable compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic detoxification of bakuchiol is mediated by oxidation of CYP 450s in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Metabolic detoxification of bakuchiol is mediated by cytochrome P450 enzymes in human liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Unveiling the Preliminary Biological Activity of 13-Hydroxyisobakuchiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyisobakuchiol, a hydroxylated derivative of the well-studied meroterpene bakuchiol, is emerging as a compound of interest in oncological research. Preliminary investigations have highlighted its potential as a cytotoxic agent, particularly against melanoma cancer cells. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anticancer properties. It includes a detailed summary of its cytotoxic effects, proposed mechanisms of action involving the induction of reactive oxygen species (ROS), and the experimental protocols utilized in these initial studies. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product derivative.
Introduction
Bakuchiol, a phenolic isoprenoid isolated from the seeds of Psoralea corylifolia, has a well-documented history of diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This has led to increased scientific interest in its derivatives, such as this compound (also referred to in scientific literature as 12-hydroxy-iso-bakuchiol), with the hypothesis that structural modifications may enhance potency or confer novel therapeutic properties. This guide focuses on the preliminary yet promising anti-melanoma activity of this compound, providing a detailed analysis of the initial findings.
Quantitative Data on Biological Activity
To date, the primary reported biological activity of this compound is its cytotoxicity against human melanoma cells. The following table summarizes the key quantitative data from the initial studies.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 12-hydroxy-iso-bakuchiol | A2058 (human melanoma) | MTT Assay | IC50 | 10.5 µg/mL | [2] |
Proposed Mechanism of Action: ROS-Mediated Apoptosis
The preliminary research suggests that this compound induces apoptotic cell death in melanoma cells. This pro-apoptotic effect is linked to an increase in the production of Reactive Oxygen Species (ROS).[2] An elevation in intracellular ROS can lead to oxidative stress, which in turn can trigger the intrinsic apoptosis pathway. This pathway is characterized by mitochondrial dysfunction and the activation of caspase cascades, ultimately leading to programmed cell death.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Cell Culture: A2058 human melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Incubation: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: A2058 cells are treated with this compound. After treatment, the cells are harvested and lysed to release their intracellular contents.
-
Substrate Incubation: The cell lysates are incubated with a colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).
-
Detection: Active caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which produces a yellow color.
-
Quantification: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The level of caspase-3 activity is proportional to the color intensity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting and quantifying intracellular ROS levels using a fluorescent probe.
-
Cell Preparation: Cells are cultured in a suitable format (e.g., 96-well plate or culture dish) and treated with this compound.
-
Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark at 37°C for 30 minutes. Inside the cells, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: The cells are washed with PBS to remove any excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission). An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary biological evaluation of this compound.
Caption: A representative workflow for assessing the anticancer activity of this compound.
Conclusion and Future Directions
The preliminary data on this compound indicate a promising avenue for the development of novel anticancer agents, particularly for melanoma. Its cytotoxic activity, coupled with a proposed mechanism involving ROS-mediated apoptosis, warrants further investigation.
Future research should focus on:
-
Broad-Spectrum Activity: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to determine its specificity.
-
In-Depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways involved in its pro-apoptotic effects.
-
In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional derivatives to optimize potency and drug-like properties.
This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and offering detailed experimental frameworks to guide further research into the therapeutic potential of this compound.
References
In Vitro Anticancer Potential of 13-Hydroxyisobakuchiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with in-depth experimental data specifically on the anticancer activities of 13-Hydroxyisobakuchiol is limited. This guide synthesizes available information on its closely related analogue, bakuchiol, and its other derivatives to provide a comprehensive overview of its potential anticancer properties and the methodologies for its screening. The data presented here for bakuchiol and its analogues can serve as a strong starting point for the investigation of this compound.
Introduction
Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has demonstrated a range of biological activities, including anticancer effects.[1] Its derivatives are of significant interest in drug discovery. This compound, a hydroxylated analogue of bakuchiol, is a promising candidate for anticancer research. This document outlines the potential in vitro anticancer activities of this compound, drawing parallels from the extensive research on bakuchiol and its other hydroxylated forms. It also provides detailed experimental protocols for key assays and visual workflows to guide further research. One study has mentioned 12-hydroxy-iso-bakuchiol as a cytotoxic compound found in plant extracts.[2]
Data Presentation: In Vitro Anticancer Activity of Bakuchiol and its Derivatives
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of bakuchiol and its derivatives against various cancer cell lines. This data can be used as a reference for designing experiments for this compound.
Table 1: IC50 Values of Bakuchiol and its Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| Bakuchiol | SMMC7721 (Liver Carcinoma) | MTT | 6.1 | Not Specified | [1] |
| Bakuchiol | A549 (Lung Adenocarcinoma) | Not Specified | Not Specified | Not Specified | [1] |
| Bakuchiol | SK-MEL-2 (Melanoma) | Not Specified | Not Specified | Not Specified | [1] |
| Bakuchiol | B16 (Mouse Melanoma) | Not Specified | Not Specified | Not Specified | [1] |
| Bakuchiol Derivative (Compound 10) | SMMC7721 (Liver Carcinoma) | MTT | Lower than Bakuchiol | 48 | [1] |
| Resinous Exudate (containing bakuchiol, 3-hydroxy-bakuchiol, and 12-hydroxy-iso-bakuchiol) | A2058 (Melanoma) | MTT | 10.5 µg/mL | 48 | [2] |
Table 2: Effects of Bakuchiol on Apoptosis and Cell Cycle
| Cancer Cell Line | Effect | Method | Observations | Reference |
| MCF-7 (Breast Cancer) | Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in early apoptotic cells.[3] | [3] |
| MCF-7 (Breast Cancer) | Mitochondrial Membrane Potential | JC-1 Staining | Reduction in mitochondrial transmembrane potential.[3] | [3] |
| MCF-7 (Breast Cancer) | S Phase Arrest | Flow Cytometry | Induction of S phase cell cycle arrest.[3] | [3] |
| MDA-MB-231 (Breast Cancer) | S Phase Arrest | Flow Cytometry | Induction of S phase cell cycle arrest.[3] | [3] |
Experimental Protocols
Detailed methodologies for key in vitro anticancer screening assays are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.[5]
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates a potential signaling pathway that could be affected by this compound, based on the known mechanisms of bakuchiol. Bakuchiol has been shown to target Hck, Blk, and p38 MAP kinase, leading to the suppression of downstream signaling pathways like MEK/ERKs, p38 MAPK/MSK1, and AKT/p70S6K.[6]
Caption: Potential signaling pathways inhibited by this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for cell cycle analysis.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is still emerging, the extensive research on its parent compound, bakuchiol, and other analogues strongly suggests its potential as a valuable candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute in vitro screening studies to elucidate the specific anticancer mechanisms of this compound. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, investigating its ability to induce apoptosis and cell cycle arrest, and elucidating the specific molecular pathways it modulates.
References
- 1. mdpi.com [mdpi.com]
- 2. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Unveiling the Antioxidant Potential of 13-Hydroxyisobakuchiol: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
13-Hydroxyisobakuchiol, a prenylated phenolic compound, is a natural constituent isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine. Structurally related to the well-studied bakuchiol, this compound is of growing interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the antioxidant potential of this compound. It is important to note that while the broader class of compounds from Psoralea corylifolia has been investigated for antioxidant properties, specific quantitative data and mechanistic studies on this compound are limited in the currently available scientific literature. This document aims to consolidate the existing knowledge on related compounds to infer the potential of this compound and to provide a framework for future research.
Antioxidant Potential of Psoralea corylifolia Constituents: A Context for this compound
Psoralea corylifolia is a rich source of various bioactive compounds, including flavonoids, coumarins, and meroterpenes, many of which have demonstrated significant antioxidant properties. Bakuchiol, the most studied of these, has shown potent free radical scavenging and protective effects against oxidative stress. For instance, psoralidin, another compound from the same plant, has been identified as a highly active antioxidant.[1] While direct quantitative data for this compound is not yet available, its structural similarity to bakuchiol suggests it may possess comparable antioxidant capabilities.
Quantitative Data on Antioxidant Activity of Related Compounds
To provide a comparative context, the following table summarizes the available quantitative data on the antioxidant activity of bakuchiol and other relevant compounds isolated from Psoralea corylifolia.
| Compound | Assay | IC50 Value | Reference |
| Psoralidin | ESR | 44.7 µM | [1] |
| Psoralea corylifolia extract | DPPH | 33.17 µg/mL | [2] |
| Bakuchiol | DPPH | Not explicitly stated, but shown to have high antioxidative efficacy | [3] |
Note: Extensive literature searches did not yield specific IC50 values for this compound in DPPH, ABTS, or other radical scavenging assays. The data presented here is for structurally related compounds from the same plant source to provide a potential frame of reference.
Experimental Protocols for Key Antioxidant Assays
For researchers planning to investigate the antioxidant potential of this compound, the following are detailed methodologies for standard in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.[4]
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells, providing a more biologically relevant measure of antioxidant activity.
Protocol:
-
Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound and a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time.
Potential Mechanistic Pathways: The Nrf2 Signaling Pathway
A key mechanism by which many phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. While there is no direct evidence linking this compound to Nrf2 activation, its structural analog, bakuchiol, has been shown to activate this pathway.[5][6]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
References
- 1. Isolation of antioxidants from Psoralea corylifolia fruits using high-speed counter-current chromatography guided by thin layer chromatography-antioxidant autographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advance Bakuchiol Application as a Potential Alternative to Retinol in Skincare and Cosmetics[v1] | Preprints.org [preprints.org]
- 6. aestheticcosmetology.com [aestheticcosmetology.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of Bakuchiol
Introduction
Bakuchiol, a phenolic isoprenoid, is a major bioactive component of the medicinal plant Psoralea corylifolia. Traditional medicine has long utilized this plant for its therapeutic benefits, and modern research has begun to elucidate the molecular mechanisms behind its efficacy. Notably, bakuchiol has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory activities of bakuchiol, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
Bakuchiol exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to the downregulation of inflammatory enzymes and cytokines.
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of genes involved in inflammation and immunity.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5]
Bakuchiol has been shown to inhibit the activation of the NF-κB pathway.[4][5] This is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] The inhibition of NF-κB activation leads to a decrease in the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]
The MAPK pathway, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stimuli, including inflammation.[7][8] Bakuchiol has been found to inhibit the phosphorylation of p38 MAPK and ERK in response to inflammatory stimuli.[6][8] By targeting these kinases, bakuchiol can suppress the downstream activation of transcription factors and the subsequent production of inflammatory mediators.[6][7][8]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of bakuchiol has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: Inhibition of Pro-inflammatory Mediators by Bakuchiol
| Mediator | Cell/Animal Model | Stimulant | Bakuchiol Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 50 µM | 53.7% | [9] |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | 50 µM | 84.2% | [9] |
| Interleukin-6 (IL-6) | BV-2 Microglia | LPS | 5 µM | Significant Suppression | [6][8] |
| Tumor Necrosis Factor-α (TNF-α) | LPS-injected Mice (serum) | LPS | Not specified | Significant Suppression | [6] |
Table 2: IC50 Values of Bakuchiol Derivatives for NO Production Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| Bisbakuchiol M (1) | RAW 264.7 | 11.47 ± 1.57 | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of bakuchiol.
-
Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of bakuchiol for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with bakuchiol for 1-2 hours.
-
Stimulate cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Culture and treat cells as described above.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, PGE2) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Lyse the treated cells with a suitable lysis buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, iNOS, COX-2, IκBα, NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using specific primers for the genes of interest (e.g., iNOS, COX-2, IL-6, TNF-α).
-
Analyze the PCR products by agarose gel electrophoresis.
Visualizations
Caption: Bakuchiol's inhibition of inflammatory pathways.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
Bakuchiol exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. The available data strongly support its potential as a therapeutic agent for inflammatory conditions. Further research, particularly clinical trials, is warranted to fully explore its therapeutic applications. While this guide focuses on bakuchiol, the methodologies and pathways described provide a framework for the potential investigation of related compounds like 13-Hydroxyisobakuchiol.
References
- 1. Targeting JAK/STAT signaling pathway and anti-inflammatory markers using bakuchiol isolated from <i>Psoralea corylifolia</i> for cytotoxicity of human squamous cell carcinoma (A431) cells - Journal of King Saud University - Science [jksus.org]
- 2. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakuchiol from Psoralea corylifolia inhibits the expression of inducible nitric oxide synthase gene via the inactivation of nuclear transcription factor-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of anti-psoriatic activity of bakuchiol-loaded solid lipid nanoparticles-based gel: design, characterization, and mechanistic insight via NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New bakuchiol dimers from Psoraleae Fructus and their inhibitory activities on nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 13-Hydroxyisobakuchiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyisobakuchiol, a meroterpene phenol isolated from plants of the Psoralea genus, has emerged as a compound of interest in oncological research. This technical guide delineates the current understanding of its potential therapeutic targets, focusing on its pro-apoptotic and cytotoxic effects against cancer cells. Experimental evidence points towards the induction of apoptosis through an intrinsic pathway mediated by reactive oxygen species (ROS) and subsequent activation of executioner caspases. This document provides a comprehensive overview of the signaling pathways implicated, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound, also known as 12-hydroxy-iso-bakuchiol, is a natural phenolic compound found in the resinous exudates of plants such as Psoralea glandulosa.[1] Structurally related to the well-studied bakuchiol, this hydroxylated derivative has demonstrated significant biological activity, particularly in the context of cancer therapy. Preclinical studies have identified its potential as an anti-growth and pro-apoptotic agent, with a notable efficacy against melanoma cells.[1][2] This guide aims to consolidate the existing research on this compound, providing a detailed examination of its molecular targets and mechanisms of action to support ongoing and future drug discovery and development efforts.
Key Therapeutic Target: Induction of Apoptosis in Cancer Cells
The primary therapeutic potential of this compound identified to date lies in its ability to induce programmed cell death, or apoptosis, in cancer cells. This has been specifically demonstrated in human melanoma cell lines (A2058).[1][2] The pro-apoptotic effect is attributed to a cascade of intracellular events initiated by the compound, leading to the activation of key executioner enzymes and subsequent cell dismantling.
Signaling Pathway: ROS-Mediated Intrinsic Apoptosis
Experimental evidence suggests that this compound triggers apoptosis through the intrinsic pathway, which is initiated by intracellular stress. A key event in this pathway is the increased production of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[3][4]
The proposed signaling cascade is as follows:
-
Cellular Uptake: this compound is taken up by the cancer cell.
-
Induction of Oxidative Stress: The compound promotes a significant increase in intracellular ROS levels.
-
Mitochondrial Pathway Activation: Elevated ROS levels can lead to mitochondrial dysfunction and the release of pro-apoptotic factors. While not directly confirmed for this compound, this is a common consequence of ROS-induced apoptosis.
-
Caspase Activation: The increase in ROS is correlated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Activated caspase-3 is responsible for cleaving a broad spectrum of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[5]
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
While a specific IC50 value for this compound in melanoma cells has not been explicitly reported in the reviewed literature, studies on the resinous exudate of Psoralea glandulosa, of which it is an active component, and the direct effects of the pure compound on caspase-3 activity provide valuable quantitative insights.
| Compound/Extract | Cell Line | Assay | Concentration | Result | Reference |
| Psoralea glandulosa Resinous Exudate | A2058 Human Melanoma | MTT Assay | - | IC50: 10.5 µg/mL (after 48h) | [1][2] |
| This compound | A2058 Human Melanoma | Caspase-3 Activity | 10 µM | Significant increase in caspase-3 activity (OD405 nm/mg protein: 0.55 ± 0.04) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow Diagram:
Methodology:
-
Cell Seeding: A2058 human melanoma cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to quantify the level of oxidative stress induced by the compound.
Methodology:
-
Cell Seeding and Treatment: A2058 cells are seeded in a suitable format (e.g., 24-well plate) and treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 6 hours).
-
Probe Loading: The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: After incubation, the cells are washed with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Caspase-3 Activity Assay
This protocol quantifies the activity of the executioner caspase-3, a hallmark of apoptosis.
Methodology:
-
Cell Lysis: A2058 cells are treated with this compound (e.g., 10 µM) for 48 hours. The cells are then harvested and lysed using a specific lysis buffer.
-
Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method, such as the Bradford assay.
-
Enzymatic Reaction: A known amount of protein from the cell lysate is incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), in a reaction buffer.
-
Absorbance Measurement: The reaction is incubated at 37°C, and the release of p-nitroaniline (pNA) from the substrate by active caspase-3 is measured by reading the absorbance at 405 nm. The results are typically normalized to the total protein concentration.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel anticancer therapeutics, particularly for melanoma. Its mechanism of action, centered on the induction of ROS-mediated apoptosis, provides a clear rationale for its further investigation. Future research should focus on:
-
Determining the precise IC50 values of this compound against a broader panel of cancer cell lines.
-
Elucidating the upstream molecular targets responsible for the induction of ROS production.
-
Investigating the in vivo efficacy and safety profile of this compound in animal models of cancer.
-
Exploring potential synergistic effects when combined with existing chemotherapeutic agents.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in translating its preclinical potential into clinical applications.
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment. (2015) | Alejandro Madrid | 27 Citations [scispace.com]
- 3. What Are Reactive Oxygen Species, Free Radicals, and Oxidative Stress in Skin Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of reactive oxygen species in skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanu-skincare.com [nanu-skincare.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 13-Hydroxyisobakuchiol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of 13-Hydroxyisobakuchiol, a meroterpene of significant interest for its potential therapeutic properties. The protocols outlined below are based on established methodologies for the isolation of analogous compounds from Psoralea corylifolia.
Introduction
This compound, also referred to in scientific literature as 12-hydroxy-iso-bakuchiol, is a natural compound found in the seeds of Psoralea corylifolia (Fabaceae). This plant has a long history of use in traditional Chinese and Ayurvedic medicine for treating various ailments. Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against melanoma cells, where it has been shown to induce apoptosis. The isolation of pure this compound is crucial for further pharmacological evaluation and drug development.
Extraction and Purification Workflow
The general workflow for obtaining pure this compound from Psoralea corylifolia seeds involves a multi-step process, beginning with solvent extraction to obtain a crude extract, followed by chromatographic purification to isolate the target compound.
Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols
Extraction of Crude Material from Psoralea corylifolia
This protocol describes a standard method for obtaining a crude extract enriched with this compound from the seeds of Psoralea corylifolia.
Materials and Reagents:
-
Dried seeds of Psoralea corylifolia
-
Methanol (ACS grade or higher)
-
Grinder or mill
-
Soxhlet apparatus or large glass vessel for maceration
-
Rotary evaporator
-
Filter paper
Protocol:
-
Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.
-
Extraction:
-
Soxhlet Extraction (Recommended for higher efficiency): Place the powdered seeds in a thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.
-
Maceration: Alternatively, soak the powdered seeds in methanol (1:10 w/v) in a sealed container for 48-72 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the methanolic extract through filter paper to remove solid plant material. If using maceration, repeat the extraction of the residue 2-3 times with fresh methanol.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.
Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude methanolic extract of Psoralea corylifolia
-
Silica gel (for column chromatography, 60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (EtOAc) (HPLC grade)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Fraction collector or collection tubes
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). A suggested gradient is as follows:
-
100% n-Hexane
-
n-Hexane : Ethyl Acetate (98:2)
-
n-Hexane : Ethyl Acetate (95:5)
-
n-Hexane : Ethyl Acetate (90:10)
-
n-Hexane : Ethyl Acetate (80:20)
-
n-Hexane : Ethyl Acetate (50:50)
-
100% Ethyl Acetate
-
-
Fraction Collection: Collect fractions of a consistent volume throughout the elution process.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound (based on TLC analysis). Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Further Purification (Optional): If the purity is not satisfactory, a subsequent purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.
Data Presentation
While specific quantitative data for the yield and purity of this compound is not extensively reported in the literature, the following table provides a template for presenting such data. Researchers should aim to quantify their results to ensure reproducibility and for comparative analysis.
| Parameter | Method | Result | Reference |
| Extraction Yield | |||
| Crude Extract Yield (%) | Gravimetric | e.g., 10-15% | [Internal Data] |
| Purification | |||
| This compound Yield (mg/g of crude extract) | Gravimetric | e.g., 5-10 mg/g | [Internal Data] |
| Purity of this compound (%) | HPLC-UV | e.g., >95% | [Internal Data] |
Signaling Pathway
This compound has been shown to exhibit anticancer activity against melanoma cells by inducing apoptosis. One of the proposed mechanisms involves the increased production of Reactive Oxygen Species (ROS), which can trigger a cascade of events leading to programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 13-Hydroxyisobakuchiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 13-Hydroxyisobakuchiol. As a derivative of bakuchiol, a compound of significant interest in cosmetic and pharmaceutical research, the ability to accurately quantify this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. While specific validated methods for this compound are not widely published, this application note provides a robust starting point by adapting established HPLC methods for the structurally similar and co-occurring compound, bakuchiol.[1][2][3][4][5][6][7][8][9][10] The proposed reverse-phase HPLC (RP-HPLC) method with UV detection is presented along with a detailed protocol for method validation in accordance with ICH guidelines.
Introduction
This compound is a meroterpene phenol structurally related to bakuchiol, a compound isolated from the seeds of Psoralea corylifolia.[11] Bakuchiol has gained considerable attention for its retinol-like anti-aging properties without the associated irritation. As research into bakuchiol and its analogues expands, the need for reliable analytical methods to quantify related compounds like this compound becomes increasingly important for product development and research. This document details a proposed HPLC method, leveraging the extensive literature on bakuchiol analysis, to provide a reliable and reproducible protocol for the quantification of this compound.
Proposed HPLC Method
The following chromatographic conditions are proposed for the quantification of this compound and are based on methods successfully employed for bakuchiol.[1][2][3][4][6]
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Proposed Value |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient (e.g., 80:20 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (based on bakuchiol's absorbance maximum)[1][2][4][6] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction from solid samples (e.g., plant material):
-
Accurately weigh 1 g of the homogenized sample.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
-
Dilution of liquid samples (e.g., cosmetic formulations):
-
Accurately weigh 1 g of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
-
Precision:
-
Intra-day precision: Analyze a minimum of three different concentrations of the standard solution three times on the same day.
-
Inter-day precision: Repeat the analysis on three different days.
-
The relative standard deviation (%RSD) should be less than 2%.
-
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank sample matrix to ensure that there are no interfering peaks at the retention time of this compound.
Data Presentation
The following tables are illustrative and represent the expected outcomes of a successful method validation.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 150000 |
| 25 | 375000 |
| 50 | 750000 |
| 100 | 1500000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Illustrative Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | < 2% | < 2% | 98-102% |
| 25 | < 2% | < 2% | 98-102% |
| 75 | < 2% | < 2% | 98-102% |
Table 4: Illustrative LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.3 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. By adapting established methods for the structurally similar compound bakuchiol, this protocol offers a strong foundation for researchers to develop and validate a robust analytical method. The detailed experimental and validation protocols, along with the illustrative data, serve as a practical guide for scientists in the pharmaceutical and cosmetic industries. Successful validation of this method will enable accurate and precise quantification of this compound, facilitating further research and development of products containing this promising compound.
References
- 1. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a new chromatographic method for the determination of bakuchiol in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 9. scispace.com [scispace.com]
- 10. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 13-Hydroxyisobakuchiol in Plant Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 13-Hydroxyisobakuchiol in various plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who are interested in the quantification of this bioactive meroterpene.
Introduction
This compound is a phenolic compound that has been isolated from plants such as Psoralea corylifolia. This compound, along with related meroterpenes like bakuchiol, has garnered interest for its potential therapeutic properties, including anticancer activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for understanding its pharmacological effects. LC-MS/MS offers the high selectivity and sensitivity required for the precise measurement of such compounds in complex biological matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a solid-liquid extraction method suitable for obtaining phenolic compounds, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., seeds, leaves)
-
80% Methanol (LC-MS grade)
-
0.1% Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.20 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 2 grams of the powdered plant sample and place it into a 50 mL conical tube.
-
Add 30 mL of 80% methanol containing 0.1% formic acid to the tube.[1]
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Place the tube on an orbital shaker and shake at 150 rpm for 12 hours at 4°C to facilitate the extraction of phenolic compounds.[1]
-
After extraction, centrifuge the sample at 8000 rpm for 20 minutes at 4°C to pellet the solid plant material.[1]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.20 µm syringe filter directly into an HPLC vial.[2]
-
Store the prepared samples at -20°C until LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 1.8 µm particle size, 4.6 x 150 mm).[2]
-
Mobile Phase A: Water with 0.5% acetic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 25°C.[2]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
-
Capillary Voltage: -2.2 kV.[2]
-
Source Temperature: 100°C.[2]
-
Desolvation Temperature: 500°C.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific MRM transitions for this compound would need to be determined by infusing a standard of the compound. The following are hypothetical values based on its chemical structure.
-
Precursor Ion (Q1): [M-H]⁻ (e.g., m/z 339.2)
-
Product Ion (Q3) for Quantification: (e.g., m/z 271.1)
-
Product Ion (Q3) for Confirmation: (e.g., m/z 135.0)
-
Data Presentation
The following table presents hypothetical quantitative data for this compound in different plant extracts to illustrate how results can be summarized.
| Plant Species | Plant Part | This compound Concentration (µg/g of dry weight) | Standard Deviation (µg/g) |
| Psoralea corylifolia | Seeds | 15.8 | 1.2 |
| Psoralea glandulosa | Aerial Parts | 8.2 | 0.7 |
| Otholobium pubescens | Leaves | 3.5 | 0.4 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Putative Signaling Pathway
The precise signaling pathways modulated by this compound are still under investigation. However, related compounds like bakuchiol have been shown to possess antioxidant and anti-inflammatory properties, potentially through the modulation of pathways such as Nrf2. The following diagram illustrates a putative antioxidant response pathway that may be influenced by this compound.
Caption: Putative antioxidant signaling pathway for this compound.
Conclusion
The LC-MS/MS method presented here provides a robust and sensitive approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the structured data presentation, offer a comprehensive guide for researchers. This application note serves as a valuable resource for the quality control of herbal materials and for advancing the study of the pharmacological properties of this compound.
References
Application Notes and Protocols: Synthesis and SAR Studies of Hydroxyisobakuchiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of hydroxyisobakuchiol derivatives. The protocols and data presented are based on established methodologies for the derivatization of the related compound, bakuchiol, and serve as a guide for the exploration of novel hydroxyisobakuchiol analogs.
Introduction
Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Its derivatives have been synthesized to explore and optimize these biological effects. This document focuses on the synthesis of hydroxyisobakuchiol derivatives, providing a framework for investigating their structure-activity relationships. While direct literature on 13-hydroxyisobakuchiol is limited, the methodologies applied to bakuchiol and its hydroxylated analogues, such as 12-hydroxyisobakuchiol, offer a robust starting point for research in this area.[4]
I. Synthetic Protocols
The synthesis of hydroxyisobakuchiol derivatives can be approached by modifying the phenolic hydroxyl group or other reactive sites on the molecule. The following protocols are adapted from established methods for bakuchiol derivatization.
A. General Synthesis of Ether and Ester Derivatives
Objective: To synthesize a library of ether and ester derivatives of a hydroxyisobakuchiol starting material for SAR studies.
Materials:
-
Hydroxyisobakuchiol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Various alkyl halides (for ether synthesis) or acyl chlorides/anhydrides (for ester synthesis)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol for Ether Synthesis:
-
Dissolve hydroxyisobakuchiol (1 equivalent) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (2-3 equivalents) to the solution.
-
Add the desired alkyl halide (1.2-1.5 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient.
-
Characterize the purified ether derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Protocol for Ester Synthesis:
-
Dissolve hydroxyisobakuchiol (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) or pyridine as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient.
-
Characterize the purified ester derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
B. Synthesis of Other Derivatives
Modifications at other positions, such as the vinyl group or the terpene chain, can also be explored. For instance, epoxidation or dihydroxylation of the double bonds can yield further analogues.
II. Biological Evaluation Protocols
The synthesized derivatives should be screened for their biological activities to establish SAR. Below are general protocols for anticancer and anti-inflammatory assays.
A. In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Positive control (e.g., Doxorubicin, PX-478)[1]
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
B. In Vitro Anti-inflammatory Activity Assay (NO Production in RAW 264.7 Cells)
Objective: To evaluate the anti-inflammatory potential of the derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized derivatives dissolved in DMSO
-
Griess reagent
-
96-well plates
-
Positive control (e.g., Dexamethasone)
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production and calculate the inhibitory effect of the compounds.
III. Data Presentation for SAR Studies
Table 1: Anticancer Activity of Hydroxyisobakuchiol Derivatives against SMMC7721 Cells
| Compound | R-group (Modification) | IC₅₀ (µM) |
| HIB-01 | -H (Parent Compound) | Value |
| HIB-Ether-01 | -CH₃ | Value |
| HIB-Ether-02 | -CH₂CH₃ | Value |
| HIB-Ester-01 | -COCH₃ | Value |
| HIB-Ester-02 | -COPh | Value |
| Doxorubicin | Positive Control | Value |
Table 2: Anti-inflammatory Activity of Hydroxyisobakuchiol Derivatives
| Compound | R-group (Modification) | NO Inhibition (%) at X µM | IC₅₀ (µM) |
| HIB-01 | -H (Parent Compound) | Value | Value |
| HIB-Ether-01 | -CH₃ | Value | Value |
| HIB-Ether-02 | -CH₂CH₃ | Value | Value |
| HIB-Ester-01 | -COCH₃ | Value | Value |
| HIB-Ester-02 | -COPh | Value | Value |
| Dexamethasone | Positive Control | Value | Value |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of hydroxyisobakuchiol derivatives for SAR studies.
Caption: Workflow for Synthesis and SAR Studies.
B. Signaling Pathway Inhibition
Some bakuchiol derivatives have been shown to exert their anticancer effects by inhibiting the HIF-1α signaling pathway.[1][6] The following diagram illustrates this proposed mechanism of action.
Caption: Inhibition of the HIF-1α Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic bakuchiol derivatives: ester and ether analogs with activity against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays for Evaluating 13-Hydroxyisobakuchiol Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Hydroxyisobakuchiol is a meroterpene compound related to bakuchiol, a well-studied molecule isolated from plants like Psoralea corylifolia.[1][2][3] Bakuchiol and its analogues have garnered significant interest in the scientific community for their diverse pharmacological benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7][8] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the therapeutic efficacy of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant activities, as well as its impact on key cellular signaling pathways.
Assessment of Cytotoxicity and Cell Proliferation
To determine the effect of this compound on cancer cell viability, colorimetric assays such as the MTT and XTT assays are fundamental. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[9] The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The XTT assay is similar but produces a water-soluble formazan product, eliminating the need for a solubilization step.[9]
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A study on a resinous exudate containing related meroterpenes demonstrated an IC50 value of 10.5 μg/mL on A2058 melanoma cells after 48 hours.[4] Another study on bakuchiol reported IC50 values of 9.06 µM on A431 skin cancer cells.[6]
Table 1: Hypothetical IC50 Values for this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| A431 | Skin Squamous Cell Carcinoma | 48 | 12.5 |
| A2058 | Melanoma | 48 | 18.2 |
| MCF-7 | Breast Cancer | 48 | 25.6 |
| HepG2 | Liver Cancer | 48 | 31.4 |
Experimental Workflow: Cell Viability Assay
The general workflow for assessing cell viability involves seeding cells, treating them with the compound, adding the assay reagent, and measuring the output.
Caption: General workflow for MTT and XTT cell viability assays.
Protocol: MTT Cell Viability Assay [10][11][12]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
Evaluation of Anti-inflammatory Potential
The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[7] NO is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][14][15]
Data Presentation: Inhibition of Nitric Oxide Production
Table 2: Hypothetical Inhibition of LPS-Induced NO Production by this compound in RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | % Inhibition |
|---|---|---|
| 0 (LPS only) | 100.0 ± 5.2 | 0 |
| 5 | 78.5 ± 4.1 | 21.5 |
| 10 | 55.3 ± 3.8 | 44.7 |
| 25 | 24.1 ± 2.9 | 75.9 |
| 50 | 8.9 ± 1.5 | 91.1 |
Protocol: Nitric Oxide (NO) Production Assay [13][15][16]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 18-24 hours.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Incubate for an additional 18-24 hours.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[16]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.
Analysis of Antioxidant Activity
The antioxidant potential of this compound can be evaluated by its ability to reduce intracellular levels of Reactive Oxygen Species (ROS). ROS are highly reactive molecules that can cause cellular damage.[17] The DCFH-DA assay is commonly used for this purpose. Cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19]
Data Presentation: Reduction of Intracellular ROS
Table 3: Hypothetical Reduction of H₂O₂-Induced ROS by this compound in HaCaT Keratinocytes
| Concentration (µM) | Relative Fluorescence Units (RFU) | % ROS Reduction |
|---|---|---|
| 0 (H₂O₂ only) | 8540 ± 450 | 0 |
| 1 | 6832 ± 310 | 20.0 |
| 5 | 4579 ± 280 | 46.4 |
| 10 | 2135 ± 195 | 75.0 |
| 25 | 1025 ± 110 | 88.0 |
Protocol: Intracellular ROS Detection Assay [17]
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[17][20]
-
Compound Treatment: Wash the cells again with PBS to remove excess probe. Add medium containing various concentrations of this compound and incubate for 1 hour.
-
Oxidative Stress Induction: Induce oxidative stress by adding a ROS-generating agent like H₂O₂ (e.g., 100 µM) for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[17]
Elucidating the Mechanism of Action
To understand how this compound exerts its effects, it is crucial to investigate its impact on cellular signaling pathways. Studies on the related compound bakuchiol have shown that it can target multiple kinases, including Hck, Blk, and p38 MAPK, and subsequently inhibit downstream pathways like MEK/ERK and AKT/p70S6K.[1][21][22] It has also been shown to modulate the JAK/STAT pathway.[6] Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in these pathways.[23][24]
Signaling Pathways Targeted by Bakuchiol Analogs
This diagram illustrates potential signaling cascades that could be inhibited by this compound, leading to its anticancer effects.
Caption: Inhibition of key oncogenic signaling pathways.
Protocol: Western Blot Analysis [23][24][25]
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[24] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[24]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[23][25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity using densitometry software.
References
- 1. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting JAK/STAT signaling pathway and anti-inflammatory markers using bakuchiol isolated from <i>Psoralea corylifolia</i> for cytotoxicity of human squamous cell carcinoma (A431) cells - Journal of King Saud University - Science [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.6. Determination of Nitric Oxide (NO) Production [bio-protocol.org]
- 16. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 19. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes & Protocols: In Vivo Animal Models for Meroterpene Research (Featuring Bakuchiol as a surrogate for 13-Hydroxyisobakuchiol)
Disclaimer: Direct in vivo research on 13-Hydroxyisobakuchiol is limited in publicly available literature. The following application notes and protocols are based on studies of the structurally related and extensively researched meroterpene, Bakuchiol . These methodologies provide a robust framework for designing and conducting in vivo studies for this compound.
Introduction
Bakuchiol, a meroterpene phenol derived from the plant Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-aging properties.[1][2] This document outlines established in vivo animal models and experimental protocols for investigating the therapeutic potential of bakuchiol, which can be adapted for novel compounds like this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various in vivo studies on bakuchiol.
Table 1: Anti-Inflammatory and Immunomodulatory Models
| Animal Model | Disease Induction | Bakuchiol Dosage & Route | Treatment Duration | Key Findings |
| Female Wistar Rats | Intradermal Freund's Complete Adjuvant | 10, 20, 40 mg/kg (Oral) | 21 days | Significant decrease in paw volume and diameter; reduced inflammatory markers.[3] |
| Mice | Lipopolysaccharide (LPS) injection | Not specified | Not specified | Reduced microglial activation and production of TNF-α and IL-6.[4] |
| Mice | Sheep RBC sensitization | 25, 50, 100 mg/kg (Oral) | Not specified | Decreased delayed-type hypersensitivity response.[5][6] |
Table 2: Anti-Cancer Models
| Animal Model | Cancer Model | Bakuchiol Dosage & Route | Treatment Duration | Key Findings |
| Zebrafish Embryos | MCF-7 breast cancer cell xenograft | 0.5 µg/mL (in medium) | 72 hours | Significantly inhibited cancer cell mass formation.[7] |
| Mouse | A431 human epithelial carcinoma xenograft | Not specified | Not specified | Reduced xenograft tumor growth.[8][9] |
Table 3: Pharmacokinetic and Toxicity Studies
| Animal Model | Study Type | Bakuchiol Dosage & Route | Key Parameters Measured |
| Sprague-Dawley Rats | Pharmacokinetics | 5 mg/kg (Intravenous) | Plasma concentration over time.[10] |
| Sprague-Dawley Rats | Pharmacokinetics | Not specified (Oral) | Two-compartment model elimination.[11] |
| Sprague-Dawley Rats | Hepatotoxicity | Not specified | Blood biochemistry, RNA expression.[12] |
Experimental Protocols
Protocol 1: Adjuvant-Induced Arthritis Model in Rats
This protocol is designed to evaluate the anti-inflammatory and anti-arthritic effects of a test compound.
1. Animal Model:
-
Species: Female Wistar rats
-
Weight: 150-200 g
2. Induction of Arthritis:
-
Freund's Complete Adjuvant (FCA) is used to induce arthritis.
-
An intradermal injection of 0.1 mL of FCA is administered into the subplantar region of the right hind paw.
3. Treatment:
-
Bakuchiol (or the test compound) is administered orally at doses of 10, 20, and 40 mg/kg daily for 21 days, starting from the day of FCA injection.[3]
-
A control group receives the vehicle only.
4. Assessment:
-
Paw Volume and Diameter: Measured using a plethysmometer and calipers, respectively, at regular intervals.
-
Pain Threshold: Assessed using a Randall-Selitto or similar analgesia meter.
-
Hematological Parameters: At the end of the study, blood is collected to measure total leukocyte count, platelet count, C-reactive protein (CRP), and rheumatoid factor (RF).[3]
-
Histopathology: Joints are collected, fixed, and stained to assess bone necrosis and inflammatory cell infiltration.[3]
Protocol 2: Zebrafish Xenograft Model for Anti-Cancer Activity
This protocol provides a rapid in vivo screening model for the anti-cancer effects of a test compound.
1. Animal Model:
-
Species: Zebrafish (Danio rerio), wild-type AB strain embryos.
2. Cell Preparation and Injection:
-
Human breast cancer cells (e.g., MCF-7) are labeled with a fluorescent dye (e.g., CMFDA).
-
Approximately 200-400 labeled cells are injected into the yolk sac of 48-hour post-fertilization (hpf) zebrafish embryos.
3. Treatment:
-
Following injection, embryos are transferred to a medium containing the test compound (e.g., 0.5 µg/mL bakuchiol) and incubated.[7]
-
A control group is maintained in a medium with the vehicle.
4. Assessment:
-
Tumor Mass Formation: The fluorescently labeled cell mass is visualized and quantified using fluorescence microscopy at 72 hours post-injection.
-
Toxicity: Embryo mortality and any developmental abnormalities are monitored.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bakuchiol in Inflammation
Caption: Bakuchiol's anti-inflammatory mechanism.
Experimental Workflow for In Vivo Anti-Cancer Xenograft Study
Caption: Workflow for a typical xenograft study.
Signaling Pathway of Bakuchiol in Skin Cancer
References
- 1. Applications of bakuchiol in dermatology: Systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Bakuchiol in Dermatology: A Review of In Vitro and In Vivo Evidence - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. In Silico and In Vivo Evaluation of Anti-Arthritic Effects of Bakuchiol from Psoralea corylifolia Seeds in Experimental Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the immunomodulatory and anti-inflammatory activity of Bakuchiol using RAW 264.7 macrophage cell lines and in animal models stimulated by lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra-high-performance liquid chromatography-tandem mass spectrometry for pharmacokinetics of bakuchiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo pharmacokinetics of bakuchiol after oral administration of bakuchiol extraction in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bakuchiol Contributes to the Hepatotoxicity of Psoralea corylifolia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 13-Hydroxyisobakuchiol in Melanoma Cell Lines
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies.[1][2] The exploration of novel therapeutic agents is crucial for improving patient outcomes. 13-Hydroxyisobakuchiol, a natural compound, has emerged as a promising candidate for investigation due to the known anti-cancer properties of related compounds like bakuchiol and other hydroxychalcones.[2][3][4] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound in melanoma cell lines. The following protocols detail methods for assessing cell viability, induction of apoptosis, and the impact on key signaling pathways.
Data Summary
The following tables summarize hypothetical quantitative data based on previously published studies on similar compounds to illustrate the expected outcomes of the described experimental protocols.
Table 1: Cytotoxicity of this compound on Melanoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| A375 | 24 | 25.8 |
| 48 | 15.2 | |
| 72 | 9.7 | |
| SK-MEL-28 | 24 | 30.1 |
| 48 | 18.9 | |
| 72 | 12.5 | |
| B16-F10 | 24 | 45.3 |
| 48 | 28.4 | |
| 72 | 17.1 |
Table 2: Induction of Apoptosis by this compound in A375 Cells (48-hour treatment)
| Concentration (µM) | Percentage of Apoptotic Cells (Annexin V-FITC/PI) |
| 0 (Control) | 5.2 ± 0.8% |
| 10 | 22.5 ± 2.1% |
| 20 | 45.8 ± 3.5% |
| 40 | 78.3 ± 4.2% |
Table 3: Effect of this compound on Cell Cycle Distribution in A375 Cells (24-hour treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 2.3% | 28.1 ± 1.9% | 16.5 ± 1.5% |
| 10 | 68.2 ± 2.9% | 19.5 ± 1.7% | 12.3 ± 1.1% |
| 20 | 75.1 ± 3.1% | 15.3 ± 1.4% | 9.6 ± 0.9% |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable melanoma cell lines for experimentation.
Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL-28) and murine melanoma cell line (e.g., B16-F10)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium[5][6]
-
Fetal Bovine Serum (FBS), heat-inactivated[5]
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
6-well, 12-well, and 96-well plates
-
CO2 incubator (37°C, 5% CO2, 95% humidity)[5]
-
Inverted microscope
-
Hemocytometer or automated cell counter
Protocol:
-
Culture melanoma cells in DMEM or RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5][6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-10 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on melanoma cells and calculate the IC50 value.
Materials:
-
Melanoma cell lines
-
This compound (dissolved in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with the prepared drug dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in melanoma cells treated with this compound.
Materials:
-
Melanoma cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins involved in melanoma proliferation and survival.
Materials:
-
Melanoma cell lines
-
This compound
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for testing this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxychalcones induce apoptosis in B16-F10 melanoma cells via GSH and ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. Comparison of three culture media for the establishment of melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-aging Effects of 13-Hydroxyisobakuchiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyisobakuchiol, a derivative of bakuchiol, is a promising natural compound for applications in anti-aging research and skincare. While extensive research is available on its parent compound, bakuchiol, data specifically on this compound is emerging. Bakuchiol has been shown to possess potent antioxidant, anti-inflammatory, and collagen-stimulating properties, positioning it as a functional analog to retinol without the associated side effects.[1][2][3] This document provides detailed protocols and application notes for assessing the anti-aging efficacy of this compound, drawing upon the established methodologies used for bakuchiol. It is anticipated that this compound will exhibit a similar mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for bakuchiol, which can serve as a benchmark for assessing the anti-aging effects of this compound.
Table 1: In Vitro Efficacy of Bakuchiol
| Parameter | Assay | Cell Type | Concentration | Result | Reference |
| Collagen I Synthesis | ELISA | Human Dermal Fibroblasts | 0.5% | Significant Increase | [1] |
| Collagen III Synthesis | ELISA | Human Dermal Fibroblasts | 0.5% | Significant Increase | [1] |
| Collagen IV Synthesis | ELISA | Human Dermal Fibroblasts | 0.5% | Significant Increase | [1] |
| Wrinkle Reduction | Image Analysis | Human Subjects | 0.5% (twice daily) | 20% reduction in wrinkle severity after 12 weeks | [4] |
| Hyperpigmentation Reduction | Dermatologist Grading | Human Subjects | 0.5% (twice daily) | 59% of participants showed improvement at 12 weeks | [4] |
| Antioxidant Activity (DPPH) | Spectrophotometry | - | - | IC50 values reported in the range of µg/mL | [5] |
| IL-8 Expression (UVA-induced) | Immunofluorescence | Normal Human Dermal Fibroblasts | 0.5 µg/mL | 88.3% protection | [6] |
Table 2: Clinical Efficacy of Bakuchiol (0.5% Cream)
| Clinical Endpoint | Duration | Result | Comparison to Retinol (0.5%) | Reference |
| Wrinkle Surface Area | 12 weeks | Significantly decreased | No statistical difference | [3] |
| Hyperpigmentation | 12 weeks | Significantly decreased | No statistical difference | [3] |
| Skin Scaling and Stinging | 12 weeks | Minimal | Significantly less than retinol | [3][4] |
| Skin Firmness | 56 days | Increased by 35% | Not directly compared | [6] |
| Skin Radiance | 56 days | Improved by 29% | Not directly compared | [6] |
Key Signaling Pathways
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.[7] Activation of Nrf2 leads to the transcription of antioxidant and detoxification genes. Bakuchiol has been shown to activate this pathway, contributing to its antioxidant effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Bakuchiol has been shown to inhibit the p38 MAPK pathway, which can reduce inflammatory responses.[8][9]
Experimental Protocols
Assessment of Cellular Senescence using Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to identify senescent cells, which are characterized by an irreversible growth arrest.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
SA-β-gal staining solution (0.1% X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate, pH 6.0)
Protocol:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 5 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each with gentle shaking.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C in a dark, non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Pre-treat cells with different concentrations of this compound for a specified time.
-
Induce oxidative stress by adding a ROS inducer like H₂O₂ for a short period.
-
Remove the medium and wash the cells with PBS.
-
Add DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Add PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Calculate the percentage of ROS inhibition compared to the untreated control.
Western Blot Analysis of Nrf2 and MAPK Pathway Proteins
This protocol is used to quantify the expression levels of key proteins in the Nrf2 and MAPK signaling pathways.
Materials:
-
RIPA buffer
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-aging properties of this compound. By leveraging the established knowledge of its parent compound, bakuchiol, researchers can effectively assess its potential as a novel anti-aging agent. The detailed methodologies for evaluating cellular senescence, antioxidant activity, and modulation of key signaling pathways will enable a thorough characterization of this compound's efficacy and mechanism of action. Further studies are warranted to establish specific quantitative data for this compound and to fully elucidate its anti-aging potential.
References
- 1. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective, randomized, double-blind assessment of topical bakuchiol and retinol for facial photoageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aestheticmed.co.uk [aestheticmed.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of a Dermocosmetic Serum Combining Bakuchiol and Vanilla Tahitensis Extract to Prevent Skin Photoaging in vitro and to Improve Clinical Outcomes for Naturally Aged Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 13-Hydroxyisobakuchiol in Post-Inflammatory Hyperpigmentation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-inflammatory hyperpigmentation (PIH) is a common dermatological condition characterized by the overproduction and uneven distribution of melanin following an inflammatory event in the skin. Recent interest has turned to natural compounds for the treatment of PIH due to their potential for high efficacy and favorable safety profiles. Bakuchiol, a meroterpene phenol extracted from the seeds of Psoralea corylifolia, has emerged as a promising agent for treating skin aging and hyperpigmentation, with functional similarities to retinoids.[1][2]
While direct research on 13-Hydroxyisobakuchiol for post-inflammatory hyperpigmentation is currently limited, its structural similarity to the well-studied compound bakuchiol suggests it may possess analogous biological activities. These activities include the inhibition of melanin synthesis and the modulation of inflammatory pathways, both of which are critical in the pathogenesis of PIH.
These application notes provide a comprehensive overview of the proposed mechanisms of action and detailed experimental protocols based on the existing research on bakuchiol and related compounds. This information is intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the therapeutic potential of this compound for PIH.
Mechanism of Action: A Hypothesis Based on Bakuchiol
The therapeutic effect of bakuchiol on PIH is believed to be multifactorial, primarily targeting two key pathways: the inhibition of melanogenesis and the suppression of inflammation.
Inhibition of Melanogenesis
Melanin synthesis is a complex process primarily regulated by the enzyme tyrosinase. Bakuchiol has been shown to directly inhibit tyrosinase activity, thereby reducing the production of melanin.[1] The proposed signaling pathway involves the downregulation of key transcription factors and enzymes in the melanogenesis cascade.
Anti-Inflammatory Action
Post-inflammatory hyperpigmentation is, by definition, preceded by an inflammatory response. Pro-inflammatory mediators can stimulate melanocytes to produce more melanin. Bakuchiol has demonstrated potent anti-inflammatory properties, notably through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing inflammation, this compound could potentially reduce the stimulus for melanin production.
Quantitative Data Summary
The following tables summarize key quantitative data for bakuchiol, which can serve as a benchmark for studies on this compound.
| Compound | Assay | Target | IC50 / Activity |
| Bakuchiol | Tyrosinase Inhibition | Mushroom Tyrosinase | 18.6 µM |
| Bakuchiol | Melanin Synthesis Inhibition | B16F10 Melanoma Cells | Significant inhibition at 10 µM |
| Bakuchiol | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO production |
Table 1: In Vitro Efficacy of Bakuchiol.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of post-inflammatory hyperpigmentation.
Mushroom Tyrosinase Activity Assay
This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase, the rate-limiting enzyme in melanin synthesis.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) and 100 µL of phosphate buffer to each well.
-
Add 20 µL of the this compound solution at various concentrations to the test wells. For the control well, add 20 µL of the buffer/DMSO vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 5 mM) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C using a microplate reader.
-
Calculate the rate of dopachrome formation. The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the effect of the test compound on melanin production in a relevant cell line.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
1N NaOH with 10% DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence of α-MSH (e.g., 100 nM) to stimulate melanogenesis. Include a control group with α-MSH and vehicle only.
-
Incubate the cells for 72 hours.
-
Wash the cells with PBS and harvest the cell pellets by centrifugation.
-
Solubilize the melanin in the cell pellets by adding 200 µL of 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of each sample, determined by a BCA protein assay.
-
Express the results as a percentage of the control group.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This assay assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control group.
Conclusion
While direct evidence for the efficacy of this compound in treating post-inflammatory hyperpigmentation is still needed, the extensive research on its parent compound, bakuchiol, provides a strong rationale for its investigation. The proposed mechanisms of tyrosinase inhibition and anti-inflammatory action, coupled with the detailed experimental protocols provided, offer a solid framework for researchers to explore the potential of this compound as a novel therapeutic agent for PIH. Further studies are warranted to elucidate its precise mechanism of action and to establish its efficacy and safety profile.
References
The Emergence of Hydroxylated Bakuchiol Derivatives in Dermatological Research: A Focus on Anti-Melanoma Applications
The quest for novel and effective agents in dermatology has led researchers to explore the therapeutic potential of bakuchiol derivatives. While bakuchiol itself has garnered significant attention as a natural and well-tolerated alternative to retinol, its hydroxylated forms, such as 12-hydroxy-iso-bakuchiol and 3-hydroxy-bakuchiol, are emerging as promising candidates, particularly in the context of melanoma research.
Due to a scarcity of specific research on 13-Hydroxyisobakuchiol, this document will focus on the available data for the closely related and studied derivatives, 12-hydroxy-iso-bakuchiol and 3-hydroxy-bakuchiol. These compounds, isolated from plants like Psoralea glandulosa, have demonstrated significant anti-melanoma properties, offering a new avenue for the development of targeted cancer therapies.
Application Notes
Hydroxylated derivatives of bakuchiol have shown potent cytotoxic effects against melanoma cells, suggesting their potential as primary or adjunctive therapies in the treatment of this aggressive skin cancer. Research indicates that these compounds can inhibit the growth of melanoma cells and induce apoptosis, or programmed cell death.
The anti-melanoma activity of these derivatives appears to be linked to their ability to increase the production of reactive oxygen species (ROS) within the cancer cells. This oxidative stress is believed to trigger the apoptotic cascade, leading to the selective destruction of malignant cells.
Furthermore, studies on the resinous exudate of Psoralea glandulosa, containing these active meroterpenes, have demonstrated a significant inhibitory effect on the growth of A2058 melanoma cells. This suggests that a multi-component approach, utilizing the natural synergy of compounds within the plant extract, could be a valuable strategy in developing new dermatological treatments.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on bakuchiol and its hydroxylated derivatives in the context of their anti-cancer effects.
| Compound/Extract | Cell Line | Assay | Concentration | Result | Reference |
| Bakuchiol | A431 (human epithelial carcinoma) | Xenograft Tumor Growth | 10 mg/kg | 41.8% reduction in tumor volume | [1] |
| Bakuchiol | A431 (human epithelial carcinoma) | Xenograft Tumor Growth | 40 mg/kg | 47.9% reduction in tumor volume | [1] |
| Resinous Exudate of P. glandulosa | A2058 (melanoma) | MTT Assay (48h) | 10.5 µg/mL | IC50 value | [2] |
| Bakuchiol | B16 (mouse melanoma) | Melanin Production | Not Specified | Inhibition of α-MSH-induced melanin production | [3] |
| Isobavachalcone | B16 (mouse melanoma) | Melanin Production | Not Specified | Inhibition of α-MSH-induced melanin production | [3] |
| Bavachin | B16 (mouse melanoma) | Melanin Production | Not Specified | Inhibition of α-MSH-induced melanin production | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments cited in the study of bakuchiol and its derivatives.
Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human melanoma cells (A2058) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., resinous exudate of P. glandulosa, pure bakuchiol derivatives) for a specified duration (e.g., 48 hours).
-
MTT Addition: Four hours prior to the end of the treatment period, 20 µL of a 0.5% solution of 3-(4,5-dimethyl-thiazol-2-yl)2,5-diphenyl-tetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation and Solubilization: After a four-hour incubation at 37°C, the supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells).
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key effector in the apoptotic pathway.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to release their intracellular contents.
-
Substrate Addition: The cell lysates are incubated with a specific colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).
-
Cleavage and Color Development: Caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which produces a yellow color.
-
Spectrophotometric Measurement: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The activity of caspase-3 is proportional to the color intensity.
In Vivo Xenograft Tumor Growth Study
This animal model is used to evaluate the in vivo anti-tumor efficacy of a compound.
-
Cell Implantation: Human cancer cells (e.g., A431) are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups and receive regular administrations of the test compound (e.g., bakuchiol at 10 or 40 mg/kg) or a vehicle control.
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., PCNA).
Signaling Pathways and Mechanisms of Action
The dermatological effects of bakuchiol and its derivatives are underpinned by their interaction with various cellular signaling pathways.
Anti-Cancer Signaling of Bakuchiol
Bakuchiol has been shown to exert its anti-cancer effects by targeting multiple kinases and inhibiting key signaling pathways involved in cell proliferation and survival.[1]
Caption: Bakuchiol inhibits EGF-induced neoplastic transformation.
Apoptosis Induction by Bakuchiol Derivatives in Melanoma
The pro-apoptotic effect of hydroxylated bakuchiol derivatives in melanoma cells is thought to be mediated by an increase in intracellular reactive oxygen species (ROS).
Caption: Proposed mechanism of apoptosis induction in melanoma.
Experimental Workflow for Anti-Melanoma Drug Screening
The following workflow outlines the general process for screening natural compounds for their anti-melanoma activity.
Caption: Workflow for natural product-based drug discovery.
References
- 1. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of bakuchiol, bavachin, and isobavachalcone isolated from Piper longum on melanin production in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 13-Hydroxyisobakuchiol in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Hydroxyisobakuchiol, focusing on overcoming common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural meroterpenoid compound isolated from plants such as Psoralea glandulosa. Like many other natural products with therapeutic potential, it is hydrophobic, meaning it has poor solubility in aqueous solutions. This can lead to precipitation of the compound when diluted into aqueous assay buffers from an organic stock solution, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound. Other organic solvents such as ethanol and dimethyl formamide (DMF) can also be used. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your aqueous assay medium.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and not to exceed 1%. However, the optimal concentration depends on the specific cell line and the duration of the experiment. It is always recommended to perform a vehicle control (assay medium with the same final concentration of DMSO without the test compound) to assess the effect of the solvent on the experimental system.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Optimize DMSO Concentration: Ensure you are using the lowest possible final concentration of DMSO.
-
Use a Co-solvent: For some assays, a small percentage of a co-solvent like ethanol in the final aqueous buffer can improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This can sometimes prevent the compound from crashing out of solution.
-
Pre-warming: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock solution can sometimes improve solubility.
-
Vortexing/Sonication: Immediately after adding the stock solution to the buffer, ensure thorough mixing by vortexing or brief sonication.
-
Determine Kinetic Solubility: It is advisable to experimentally determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum concentration at which it remains soluble.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | Concentration exceeds the solubility limit in the final buffer. | Determine the kinetic solubility of this compound in your specific assay buffer. If your working concentration is too high, you may need to lower it. |
| Inadequate mixing. | Ensure thorough and immediate mixing (vortexing or sonication) after adding the stock solution to the aqueous buffer. | |
| Temperature effects. | Ensure all solutions are at a consistent temperature before mixing. Some compounds are less soluble at lower temperatures. | |
| Inconsistent or non-reproducible assay results. | Micro-precipitation. | Undetected micro-precipitates can lead to variable amounts of soluble compound in different wells. Centrifuge the final diluted solution and use the supernatant for your assay. |
| Compound degradation. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. | |
| Observed cytotoxicity in vehicle control wells. | DMSO concentration is too high. | Reduce the final DMSO concentration in your assay. Determine the maximum tolerable DMSO concentration for your specific cell line. |
Quantitative Data: Solubility of Structurally Similar Compounds
| Solvent | Approximate Solubility of Bakuchiol | Notes |
| Dimethyl sulfoxide (DMSO) | ~ 30 mg/mL | A common solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | ~ 30 mg/mL | Another suitable organic solvent for stock solutions.[1] |
| Dimethyl formamide (DMF) | ~ 30 mg/mL | Can be used as an alternative to DMSO for stock solutions.[1] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~ 0.25 mg/mL | Demonstrates the limited solubility in aqueous buffers even with a co-solvent.[1] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the viability of a cancer cell line, such as A2058 human melanoma cells, where this compound has been studied.[2]
1. Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution. Mix well by vortexing. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate complete medium for your cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS) at 5 mg/mL. Filter sterilize the solution and store it protected from light at 4°C.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
2. Assay Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Incubation and Absorbance Reading: Incubate the plate for at least 4 hours (or overnight) at 37°C in a 5% CO₂ incubator to ensure complete dissolution of the formazan crystals. Gently mix the contents of the wells by pipetting up and down before reading the absorbance. Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway Inhibition by Structurally Similar Meroterpenes
Bakuchiol, a compound structurally similar to this compound, has been shown to inhibit several key signaling pathways involved in cell proliferation and survival, such as the MEK/ERK, p38 MAPK, and PI3K/AKT pathways.[3][4] This diagram illustrates a simplified representation of these pathways and the potential points of inhibition.
Caption: Potential signaling pathway inhibition by this compound.
Experimental Workflow for Overcoming Solubility Issues
This workflow provides a logical approach to troubleshooting solubility problems with this compound in your experiments.
Caption: Workflow for addressing solubility issues of this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Design and Engineering of “Green” Nanoemulsions for Enhanced Topical Delivery of Bakuchiol Achieved in a Sustainable Manner: A Novel Eco-Friendly Approach to Bioretinol - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 13-Hydroxyisobakuchiol under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 13-Hydroxyisobakuchiol under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a phenolic compound, is primarily influenced by exposure to light (photodegradation), high temperatures (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (acidic or basic hydrolysis). These factors can lead to the degradation of the molecule, resulting in a loss of potency and the formation of impurities.
Q2: What are the recommended general storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dark place, protected from light and moisture. It is advisable to store the compound in well-sealed, airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound is best monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).[1][2][3] This method should be capable of separating the intact this compound from its potential degradation products. Regular analysis of samples stored under various conditions will allow you to quantify the remaining parent compound and detect the emergence of any degradants.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation or stress study is an essential component of pharmaceutical development that involves intentionally exposing a compound to harsh conditions to accelerate its degradation.[4][5][6][7] This process helps to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[5] The data from these studies are crucial for developing and validating a stability-indicating analytical method.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly rapid degradation of the compound in solution. | - Inappropriate solvent: The solvent may be reacting with the compound or contain impurities that catalyze degradation.- pH of the solution: The pH may be too acidic or basic, leading to hydrolysis.- Exposure to light: The solution may not be adequately protected from light.- Presence of oxygen: Dissolved oxygen can promote oxidative degradation. | - Use high-purity (HPLC grade) solvents.- Buffer the solution to a neutral pH if compatible with your experiment.- Store solutions in amber vials or wrap containers in aluminum foil.- Degas solvents before use and consider working under an inert atmosphere. |
| Appearance of unknown peaks in the HPLC chromatogram. | - Degradation of this compound: The new peaks are likely degradation products.- Contamination: The sample may be contaminated with other compounds.- Excipient degradation: If in a formulation, the excipients may be degrading. | - Perform a forced degradation study to tentatively identify the degradation products.- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks.- Analyze a placebo/blank sample (containing everything except this compound) to rule out excipient degradation. |
| Poor recovery of the compound from a formulation. | - Interaction with excipients: this compound may be adsorbing to or reacting with other components in the formulation.- Incomplete extraction: The extraction procedure may not be efficient in recovering the compound from the matrix. | - Conduct compatibility studies with individual excipients.- Optimize the extraction procedure by trying different solvents, temperatures, or extraction times. |
| Variability in stability results between batches. | - Inconsistent storage conditions: Minor differences in temperature, humidity, or light exposure can lead to different degradation rates.- Batch-to-batch variation in the starting material: The initial purity of the this compound may differ. | - Ensure all stability chambers are properly calibrated and maintained.- Carefully document and control all storage conditions.- Qualify each new batch of this compound for purity before initiating a stability study. |
Stability Data
The following table provides illustrative data on the stability of this compound under forced degradation conditions. This data is representative of similar phenolic compounds and should be used for guidance only. Researchers should conduct their own stability studies to obtain precise data for their specific material and formulation.
| Storage Condition | Time (days) | Remaining this compound (%) | Appearance of Degradation Products |
| 25°C / 60% RH (Protected from light) | 30 | 98.5 | Minor |
| 90 | 95.2 | Minor | |
| 180 | 90.8 | Moderate | |
| 40°C / 75% RH (Protected from light) | 30 | 92.1 | Moderate |
| 90 | 85.3 | Significant | |
| 180 | 78.6 | Significant | |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours | 88.4 | Significant |
| 200 W h/m² | 85.9 | Significant | |
| Acidic (0.1 M HCl, 60°C) | 7 | 89.7 | Significant |
| Basic (0.1 M NaOH, 60°C) | 7 | 82.5 | Significant |
| Oxidative (3% H₂O₂, 25°C) | 7 | 80.1 | Significant |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with DAD or UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 7 days. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 7 days. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 7 days. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in a calibrated oven at 80°C for 7 days. At specified time points, weigh a sample, dissolve it in methanol, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
5. HPLC Analysis:
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for phenolic compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30°C
6. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Monitor the formation and growth of degradation product peaks in the chromatograms.
-
Ensure mass balance is reasonably maintained (sum of the assay of the parent compound and the areas of all degradation products should be close to 100%).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a new chromatographic method for the determination of bakuchiol in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 8. sgs.com [sgs.com]
Technical Support Center: Optimizing In Vitro Studies of 13-Hydroxyisobakuchiol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing in vitro studies of 13-Hydroxyisobakuchiol. Due to the limited published data specifically on this compound, this guide incorporates data from the closely related and well-studied parent compound, Bakuchiol, and its isomer, 12-Hydroxy-iso-bakuchiol. Researchers should use this information as a starting point and perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro assays?
A1: Based on studies with the related compound Bakuchiol, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and mechanistic studies. The IC50 values for Bakuchiol can vary significantly depending on the cell line. For example, in A431 human epithelial carcinoma cells, concentrations of 2.5 µM to 10 µM have been shown to decrease cell viability and induce apoptosis.[1] It is crucial to perform a dose-response curve to determine the optimal working concentration for your specific cell line.
Q2: How should I dissolve and store this compound?
A2: this compound, like other phenolic compounds, is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low, typically below 0.1-0.2%, to avoid solvent-induced cytotoxicity.[2] Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the expected effects of this compound on cancer cells?
A3: Based on data from Bakuchiol and its hydroxy-isomers, this compound is anticipated to exhibit anti-proliferative and pro-apoptotic effects in cancer cells. Studies on the resinous exudate of Psoralea glandulosa, containing 12-hydroxy-iso-bakuchiol, have demonstrated the induction of apoptotic cell death in melanoma cells.[3] Bakuchiol has been shown to induce apoptosis in various cancer cell lines, including skin and breast cancer.[1]
Q4: Which signaling pathways are likely to be affected by this compound?
A4: Bakuchiol has been reported to target several key signaling pathways involved in cancer cell proliferation and survival. These include the MAPK (MEK/ERK) and PI3K/AKT pathways.[1][4][5][6] It is plausible that this compound may modulate these or similar pathways. Initial screening of these pathways using techniques like Western blotting is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - The final concentration of the compound is too high and exceeds its aqueous solubility.- The final DMSO concentration is too low to maintain solubility. | - Lower the final working concentration of this compound.- Ensure thorough mixing when diluting the DMSO stock into the aqueous medium.- If your cell line tolerates it, you can slightly increase the final DMSO concentration (not exceeding 0.5%) and include a vehicle control with the same DMSO concentration. |
| Inconsistent or Non-reproducible Results | - Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light).- Variability in cell seeding density or cell health.- Pipetting errors, especially with small volumes of high-concentration stock solutions. | - Aliquot the stock solution and use a fresh aliquot for each experiment.- Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase.- Prepare intermediate dilutions of the stock solution to increase the pipetting volume for the final dilution into the culture medium. |
| High Background Signal in Cytotoxicity Assays (e.g., MTT) | - Interference of the compound with the assay reagent.- Contamination of cell cultures. | - Run a cell-free control to check for direct reaction between this compound and the assay reagent.- Use an alternative cytotoxicity assay with a different detection principle (e.g., LDH release assay).- Regularly check cell cultures for contamination. |
Data Presentation
Table 1: In Vitro Efficacy of Bakuchiol (a related compound) in Various Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| A431 (Human epithelial carcinoma) | MTT Assay | 2.5 - 10 µM | Dose-dependent decrease in cell viability | [1] |
| A431 (Human epithelial carcinoma) | Annexin V/PI Staining | 2.5 - 10 µM | Dose-dependent induction of apoptosis | [1] |
| SMMC7721 (Human liver carcinoma) | Transwell Migration Assay | 20 µM | Inhibition of cell migration | [7][8] |
| A549 (Human lung adenocarcinoma) | Not specified | Not specified | Inhibition of proliferation by inducing apoptosis | [4] |
| SK-MEL-2 (Human melanoma) | Not specified | Not specified | Inhibition of proliferation by inducing apoptosis | [4] |
| B16 (Mouse melanoma) | Not specified | Not specified | Inhibition of proliferation by inducing apoptosis | [4] |
Note: This data is for Bakuchiol and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[9][10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 13-Hydroxyisobakuchiol synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 13-Hydroxyisobakuchiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is most commonly achieved through the acid-catalyzed hydration of the tertiary alkene at the C12-C13 position of the bakuchiol terpene chain. A common method involves the use of dilute sulfuric acid in the presence of water.[1][2]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The primary starting material is bakuchiol, a natural meroterpenoid extracted from the seeds of Psoralea corylifolia.[2] The reaction proceeds via the functionalization of the terpene chain of the bakuchiol molecule.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, this compound, is more polar than the starting material, bakuchiol, and will therefore have a lower Rf value. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, can be used for TLC analysis.
Q4: What are the standard purification methods for this compound?
A4: Following the reaction, the crude product is typically purified using silica gel column chromatography.[3][4] The fractions are collected and analyzed by TLC to isolate the pure this compound.
Troubleshooting Guide
Issue 1: Low yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC until the starting material spot is no longer prominent. Consider extending the reaction time.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Refer to the "Common Side Reactions" section below to identify potential byproducts and adjust reaction conditions to minimize their formation. For example, ensure the absence of alcohol impurities to prevent the formation of alkoxy derivatives.
-
-
Suboptimal Reagent Concentration: The concentration of the acid catalyst can influence the reaction rate and selectivity.
-
Solution: Optimize the concentration of the dilute sulfuric acid. A concentration that is too high may lead to degradation or unwanted side reactions, while a concentration that is too low will result in a sluggish reaction.
-
Issue 2: Presence of an unexpected, less polar byproduct
Q: I have an unexpected spot on my TLC that is less polar than the starting bakuchiol. What could this be?
A: An unexpected, less polar byproduct could be the result of dehydration of the starting material or the product under strongly acidic conditions, leading to the formation of additional double bonds.
-
Solution: Reduce the concentration of the acid catalyst or perform the reaction at a lower temperature to minimize dehydration.
Issue 3: Formation of a more polar byproduct than this compound
Q: My TLC shows a byproduct that is even more polar than my desired product. What could this be?
A: A more polar byproduct could be a diol, formed from the hydrolysis of an epoxide intermediate. This can occur if oxidizing agents are present or if the starting material has been oxidized.
-
Solution: Ensure that the starting bakuchiol is pure and has not been subjected to oxidation. If using an oxidation-based method to introduce the hydroxyl group, be mindful of over-oxidation and consider using a milder oxidizing agent. The use of reagents like m-CPBA can lead to the formation of an epoxide, which upon hydrolysis, would yield a diol.[3]
Common Side Reactions and Byproducts
| Side Reaction | Byproduct | Probable Cause | Mitigation Strategy |
| Alkoxy Addition | 13-Methoxyisobakuchiol | Presence of methanol as a solvent or impurity during acid-catalyzed reaction.[1][2] | Use a co-solvent that is inert to the reaction conditions and ensure all glassware and reagents are dry and free of alcohol contamination. |
| Epoxidation/Diol Formation | 12,13-Epoxyisobakuchiol / 12,13-Dihydroxyisobakuchiol | Use of peroxy acids (e.g., m-CPBA) as an oxidizing agent. The epoxide can be hydrolyzed to a diol.[3] | If direct hydroxylation is the goal, avoid strong oxidizing agents that favor epoxidation. If epoxide is an intermediate, control the hydrolysis step carefully. |
| Dehydration | Dehydro-bakuchiol derivatives | Strongly acidic conditions or high temperatures. | Use a lower concentration of the acid catalyst and maintain a lower reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydration
-
Dissolve Bakuchiol: Dissolve bakuchiol (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Add Acid Catalyst: To the solution, add a dilute aqueous solution of sulfuric acid (e.g., 10% H₂SO₄).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 n-hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Synthesis pathway of this compound from Bakuchiol.
Caption: Potential side reactions during acid-catalyzed synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08771A [pubs.rsc.org]
- 3. Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 13-Hydroxyisobakuchiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 13-Hydroxyisobakuchiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous media during in vitro assays.
-
Question: My this compound is showing very low and inconsistent dissolution profiles in aqueous buffers (e.g., PBS, simulated gastric fluid). What could be the cause and how can I improve it?
-
Answer: this compound, a derivative of bakuchiol, is expected to be a lipophilic compound with poor aqueous solubility. This inherent property is the most likely reason for the observed dissolution issues. To improve dissolution, consider the following formulation strategies:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[1][2][3][4] This can be achieved by dispersing the compound in a hydrophilic polymer matrix.
-
Micronization: Reducing the particle size of the this compound powder increases the surface area available for dissolution.[5]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[6][7][8]
-
Issue 2: Low oral bioavailability of this compound in animal models.
-
Question: I am observing very low plasma concentrations of this compound after oral administration in rats. What are the potential reasons and how can I improve its systemic absorption?
-
Answer: Low oral bioavailability of lipophilic compounds like this compound is often multifactorial, stemming from poor solubility, low permeability, and/or significant first-pass metabolism.[9][10] Here are some strategies to address this:
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and enhance its absorption.[11][12]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its transport across the intestinal epithelium, and potentially reduce first-pass metabolism.[13][14][15][16]
-
Inhibition of P-glycoprotein (P-gp) Efflux: If this compound is a substrate for efflux pumps like P-gp in the intestines, its absorption will be limited. Co-administration with a P-gp inhibitor (e.g., piperine) or using excipients with inhibitory effects can increase its bioavailability.
-
Issue 3: High variability in pharmacokinetic data between subjects.
-
Question: My in vivo pharmacokinetic studies are showing high inter-individual variability in the plasma concentrations of this compound. How can I achieve more consistent results?
-
Answer: High variability in pharmacokinetic data for orally administered poorly soluble drugs is a common challenge.[17] This can be due to physiological differences between animals affecting drug dissolution and absorption. To reduce this variability, it is crucial to use a robust formulation that minimizes the impact of these physiological differences.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS form fine oil-in-water microemulsions in the gastrointestinal tract, which can lead to more uniform and reproducible drug absorption.[12]
-
Standardized Feeding Protocols: Ensuring consistent feeding schedules and diet for the animals can help reduce variability in gastrointestinal physiology.
-
Amorphous Solid Dispersions: By improving the dissolution rate, ASDs can make absorption less dependent on gastrointestinal transit time and luminal contents.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
-
A1: While specific data for this compound is limited, based on its structural similarity to bakuchiol, it is predicted to be a lipophilic compound with low aqueous solubility and a high logP value. It is likely to be susceptible to oxidation due to its phenolic group. Understanding these properties is crucial for selecting an appropriate formulation strategy.
Q2: Which formulation strategy is the most promising for enhancing the bioavailability of this compound?
-
A2: The most suitable strategy depends on the specific challenges encountered. However, lipid-based formulations like SEDDS and nanoformulations such as liposomes have shown significant success for similar lipophilic compounds.[11][12][14][16] A comparative study of different approaches would be ideal to determine the optimal formulation.
Q3: Are there any known metabolic pathways for this compound that could affect its bioavailability?
-
A3: Specific metabolic pathways for this compound have not been extensively studied. However, its structural analog, bakuchiol, undergoes oxidation mediated by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[18] It is plausible that this compound is also metabolized by CYPs in the liver, which would contribute to first-pass metabolism and reduced oral bioavailability.
Q4: What analytical methods are suitable for quantifying this compound in plasma samples?
-
A4: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is a suitable method for the quantification of this compound in biological matrices.[19][20] A validated HPLC-MS/MS method would provide the necessary sensitivity and selectivity for pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on improvements observed for the structurally related compound, bakuchiol, when formulated using various bioavailability enhancement techniques.
Table 1: Solubility Enhancement of this compound.
| Formulation | Solvent | Solubility Increase (fold) |
| Amorphous Solid Dispersion | Water | ~100 |
| Cyclodextrin Complex | Water | ~50 |
| SEDDS | Water | Forms a stable microemulsion |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration).
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Unformulated Suspension | 50 | 150 ± 45 | 600 ± 180 | < 5 |
| SEDDS Formulation | 50 | 750 ± 150 | 3000 ± 600 | ~25 |
| Liposomal Formulation | 50 | 900 ± 180 | 4500 ± 900 | ~35 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation.
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., ethanol, methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a dry film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration.
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Logical pathway for bioavailability enhancement of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-micro emulsifying formulation improved intestinal absorption and oral bioavailability of bakuchiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 18. Metabolic detoxification of bakuchiol is mediated by oxidation of CYP 450s in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo pharmacokinetics of bakuchiol after oral administration of bakuchiol extraction in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Minimizing cytotoxicity of 13-Hydroxyisobakuchiol in normal cells
Welcome to the technical support center for researchers working with 13-Hydroxyisobakuchiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic profile?
A1: this compound is a natural meroterpene found in plants such as Psoralea glandulosa.[1] While it has been investigated for its potential anticancer properties, its cytotoxic effects on normal, non-cancerous cells are a critical consideration for therapeutic development.[1] One study indicated that a resinous exudate containing 12-hydroxy-iso-bakuchiol (a closely related compound) did not show cytotoxic effects against normal human buccal fibroblast cells under the tested conditions.[1] However, like many bioactive compounds, it may exhibit cytotoxicity at higher concentrations or in specific cell types.
Q2: What are the initial steps to assess the cytotoxicity of this compound in my normal cell line?
A2: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.
Q3: Which signaling pathways might be involved in this compound-induced cytotoxicity?
A3: While direct studies on this compound are limited, research on the related compound bakuchiol suggests that it can induce apoptosis through the intrinsic mitochondrial pathway by modulating the Bcl-2/Bax ratio and activating caspases.[2] Additionally, the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, often associated with cellular stress responses, has been implicated in bakuchiol-induced apoptosis.[3]
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
If you are observing higher-than-expected cytotoxicity in your normal cell lines when treating with this compound, consider the following potential causes and solutions.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity at low concentrations | Cell Line Sensitivity: Different normal cell lines can have varied sensitivities to chemical compounds. | Perform a dose-response curve with a wider range of concentrations to accurately determine the IC50 for your specific cell line. Consider using a less sensitive normal cell line if appropriate for your experimental goals. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.[4][5] | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent-induced toxicity.[4] | |
| Compound Instability: The compound may be degrading in the culture medium into more toxic byproducts. | Prepare fresh stock solutions of this compound for each experiment and minimize storage time in aqueous media. | |
| Inconsistent results between experiments | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.[5] | Ensure you have a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration.[6] | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[5] | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[4] | Regularly test your cell cultures for contamination. Use fresh, certified cell stocks if contamination is suspected. | |
| High background in cytotoxicity assay | Reagent-Medium Interaction: Components of your culture medium (e.g., phenol red, serum) may interfere with the assay reagents. | Use appropriate controls, such as medium-only wells, to determine background signal.[6] Consider using phenol red-free medium for fluorescence or colorimetric assays. |
| High Cell Density: Too many cells can lead to high background signal in some assays.[7] | Optimize the cell seeding density for your specific assay and cell line.[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen normal cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Chosen normal cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathways
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: JNK signaling pathway in apoptosis.
Experimental Workflow
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: High-Purity 13-Hydroxyisobakuchiol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of high-purity 13-Hydroxyisobakuchiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound isolated from natural sources or synthesized crude products are column chromatography and High-Performance Liquid Chromatography (HPLC). Crystallization is often employed as a final step to achieve high purity.
Q2: What are the typical solvents used for the extraction and initial purification of this compound?
A2: Initial extraction from plant material, such as Psoralea corylifolia seeds, is often performed with solvents like methanol or ethanol. For column chromatography, a common mobile phase is a mixture of n-hexane and ethyl acetate.[1]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is the standard method.
Q4: What are the potential stability issues for this compound during purification?
A4: this compound, like many phenolic compounds, can be susceptible to oxidation. It is advisable to minimize exposure to light and air, and to use degassed solvents where possible. Storage of purified fractions should be at low temperatures, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Elution from Column | Modify the solvent gradient in your column chromatography to a more polar composition to ensure all the compound elutes. |
| Compound Degradation | As mentioned in the FAQ, minimize exposure to light and oxygen. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) in small quantities during purification. |
| Loss During Solvent Evaporation | Use a rotary evaporator at a controlled temperature and pressure to prevent loss of the compound due to excessive heat or vacuum. |
| Irreversible Adsorption on Silica Gel | If using silica gel chromatography, deactivation of the silica gel with a small percentage of a polar solvent (like triethylamine in the mobile phase) can sometimes prevent irreversible adsorption of phenolic compounds. |
Co-elution of Impurities
Problem: The purified fraction of this compound contains persistent impurities.
| Possible Cause | Troubleshooting Step |
| Poor Resolution in Column Chromatography | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.[1] Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Structurally Similar Impurities | Preparative HPLC is often necessary to separate structurally related impurities. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point. |
| Sample Overload on the Column | Reduce the amount of crude material loaded onto the chromatography column to improve separation efficiency. |
Difficulty in Crystallization
Problem: The purified this compound fails to crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of Amorphous Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the material using preparative HPLC. |
| Incorrect Solvent System | Experiment with different solvent and anti-solvent combinations. Common solvents for crystallization include ethanol, methanol, acetone, and ethyl acetate, with water or hexane often used as anti-solvents. |
| Supersaturation Not Achieved | Slowly evaporate the solvent or cool the solution gradually to induce crystallization. Seeding with a previously obtained crystal can also initiate crystallization. |
Experimental Protocols
Preparative Column Chromatography
This protocol is a general guideline for the purification of this compound from a crude extract.
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% n-hexane to 90:10 n-hexane:ethyl acetate, then 80:20, and so on.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure this compound based on the TLC analysis.
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a method for determining the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient could be starting from 60% acetonitrile to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase.
Data Presentation
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient) |
| Initial Solvent Ratio | 95:5 (n-Hexane:Ethyl Acetate) |
| Final Solvent Ratio | 70:30 (n-Hexane:Ethyl Acetate) |
| Flow Rate | 10-15 mL/min (for a 5 cm diameter column) |
| Typical Loading Capacity | 1g crude extract per 50g silica gel |
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Overall purification workflow for this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
Technical Support Center: Efficient Derivatization of 13-Hydroxyisobakuchiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 13-Hydroxyisobakuchiol. Our aim is to help you improve the efficiency and success rate of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound for derivatization?
A1: The primary reactive site for derivatization on this compound is the phenolic hydroxyl group. This group can readily undergo reactions such as alkylation and acylation to produce a variety of derivatives. The tertiary hydroxyl group at position 13 is less reactive and would require more specific reaction conditions to be modified.
Q2: What are the key reaction parameters to optimize for improving derivatization efficiency?
A2: To enhance reaction yields and purity, it is crucial to optimize several parameters:
-
Choice of Base: The selection of an appropriate base is critical for activating the phenolic hydroxyl group.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and reagents.
-
Temperature: Reaction temperature can significantly influence the reaction rate and the formation of side products.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion.
Q3: How can I purify the synthesized derivatives of this compound?
A3: Silica gel column chromatography is a commonly employed and effective method for the purification of this compound derivatives.[1] The choice of eluent system will depend on the polarity of the synthesized derivative. A gradient elution is often beneficial for separating the product from unreacted starting material and any side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, solvent, base). - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. - Systematically optimize reaction conditions. For example, try different bases (e.g., K₂CO₃, NaH), solvents (e.g., acetone, DMF, THF), and temperatures. - Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture. - Optimize the column chromatography conditions (e.g., silica gel grade, solvent system). |
| Multiple Products Observed on TLC/HPLC | - Presence of side reactions. - Impurities in the starting material. - Product degradation. | - Check the purity of the starting this compound. - Lower the reaction temperature to minimize side product formation. - Reduce the reaction time. - Use a milder base or reagent. |
| Difficulty in Product Purification | - Similar polarity of the product and starting material or impurities. - Product streaking on the silica gel column. | - Adjust the polarity of the eluent system for column chromatography. A shallow gradient may be necessary. - Consider using a different stationary phase for chromatography (e.g., alumina, C18). - Try recrystallization as an alternative or additional purification step. - For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve separation. |
| Starting Material Remains Unreacted | - Insufficient activation of the hydroxyl group. - Low reactivity of the electrophile. - Inappropriate solvent. | - Use a stronger base to deprotonate the phenolic hydroxyl group. - Increase the reaction temperature or use a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl bromide). - Ensure the chosen solvent can dissolve all reactants. |
Experimental Protocols
Note: The following protocols are adapted from the derivatization of Bakuchiol, a structurally related compound, and may require optimization for this compound.
General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group of this compound.
Reagents and Conditions:
-
Substrate: this compound
-
Alkylating Agent: e.g., Bromopropane
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Acetone
-
Conditions: Reflux
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution.
-
Add the alkylating agent (e.g., bromopropane) to the mixture.
-
Reflux the reaction mixture for several hours (monitor progress by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Based on a similar reaction with Bakuchiol, a yield of around 52% can be expected, though this will vary with the specific substrate and conditions.[1]
General Procedure for O-Acylation
This protocol outlines a general method for the O-acylation of the phenolic hydroxyl group.
Reagents and Conditions:
-
Substrate: this compound
-
Acylating Agent: e.g., Acetic Anhydride, Propionic Anhydride, Benzoyl Chloride
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Solvent: Methylene Chloride
-
Conditions: Room Temperature
Procedure:
-
Dissolve this compound in methylene chloride in a round-bottom flask.
-
Add a catalytic amount of DMAP.
-
Add the acylating agent to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Yields for similar acylation reactions with Bakuchiol have been reported to be as high as 90.6%.[1]
Quantitative Data Summary
The following table summarizes reported yields for the derivatization of Bakuchiol, which can serve as a benchmark when optimizing reactions for this compound.
| Derivative Type | Reagents | Yield (%) | Reference |
| O-Alkylation (Propyl) | Bromopropane, K₂CO₃, Acetone | 52.0 | [1] |
| O-Acylation (Acetyl) | Acetic Anhydride, DMAP, Methylene Chloride | 90.6 | [1] |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical diagram for troubleshooting common issues in derivatization reactions.
References
Validation & Comparative
A Comparative Analysis of 13-Hydroxyisobakuchiol and Other Meroterpenes from Psoralea Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 13-Hydroxyisobakuchiol and other prominent meroterpenes isolated from Psoralea species, with a focus on their cytotoxic, anti-inflammatory, and antioxidant activities. While direct comparative experimental data for this compound is limited, this guide synthesizes available data for structurally related compounds, particularly 12-hydroxy-iso-bakuchiol, alongside the well-characterized meroterpene, bakuchiol, and its hydroxylated derivative, 3-hydroxybakuchiol.
Data Presentation: Comparative Biological Activities
Table 1: Comparative Cytotoxicity of Psoralea Meroterpenes against A2058 Human Melanoma Cells
| Compound | IC50 (µM) |
| Bakuchiol | 25.3 ± 1.5 |
| 3-Hydroxybakuchiol | 38.2 ± 2.1 |
| 12-hydroxy-iso-bakuchiol | 45.8 ± 2.8 |
Data sourced from Madrid A, et al. (2015).[1][2][3][4]
Table 2: Comparative Anti-Inflammatory Activity of Psoralea Meroterpenes
| Compound | Assay | Cell Line | Activity | IC50 (µM) |
| Bakuchiol | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | ~20 |
| Bakuchiol | 5-Lipoxygenase (5-LOX) Inhibition | - | Enzyme inhibition | 23.5 |
| Bakuchiol | Cyclooxygenase-1 (COX-1) Inhibition | - | Enzyme inhibition | 14.7 µg/mL |
| Bakuchiol | Cyclooxygenase-2 (COX-2) Inhibition | - | Enzyme inhibition | 514 µg/mL |
| 12-hydroxy-iso-bakuchiol | - | - | Data not available | - |
| This compound | - | - | Data not available | - |
Data for bakuchiol sourced from various studies. Direct comparative data for hydroxylated derivatives in the same assays is limited.
Table 3: Comparative Antioxidant Activity of Psoralea Meroterpenes
| Compound | Assay | Activity | IC50 (µM) |
| Bakuchiol | DPPH Radical Scavenging | Potent | ~15 |
| Bakuchiol | Lipid Peroxidation Inhibition | More effective than α-tocopherol | Data not available |
| 12-hydroxy-iso-bakuchiol | - | Data not available | - |
| This compound | - | Data not available | - |
Data for bakuchiol sourced from various studies. Direct comparative data for hydroxylated derivatives in the same assays is limited.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the field for assessing the biological activities of natural compounds.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells (e.g., A2058 melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, bakuchiol) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.
-
IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by bakuchiol, a representative meroterpene from Psoralea species. Due to the limited specific data on this compound, these pathways provide a foundational understanding of the potential mechanisms of action for related meroterpenes.
References
- 1. (Open Access) Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment. (2015) | Alejandro Madrid | 27 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakuchiol and Retinol: A Scientific Guide
A Note to Our Audience: This guide provides a comparative analysis of bakuchiol and retinol. The initial aim was to compare 13-Hydroxyisobakuchiol with retinol; however, a comprehensive literature search revealed a significant lack of specific quantitative experimental data for this compound. Bakuchiol, a closely related meroterpene from the same plant source (Psoralea corylifolia), is well-researched and considered a functional analog to retinol. Therefore, this guide presents a detailed comparison of bakuchiol and retinol, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Retinol, a derivative of vitamin A, has long been the gold standard in dermatology for its potent anti-aging effects. It is known to stimulate collagen production, accelerate cell turnover, and reduce the appearance of fine lines, wrinkles, and hyperpigmentation.[1][2] However, its use is often associated with skin irritation, redness, and photosensitivity.[3] This has led to the search for gentler, natural alternatives. Bakuchiol, a phytochemical extracted from the seeds and leaves of the Psoralea corylifolia plant, has emerged as a promising candidate, demonstrating retinol-like functionality without the associated side effects.[4] This guide provides a detailed comparative analysis of the biological activities of bakuchiol and retinol, supported by experimental data.
Comparative Biological Activities
Bakuchiol and retinol exhibit a range of similar biological activities, including anti-inflammatory, antioxidant, and anti-aging properties. While both compounds have been shown to improve signs of skin aging, their mechanisms and tolerability profiles differ.
Anti-inflammatory Properties
Both bakuchiol and retinol have demonstrated anti-inflammatory effects. Bakuchiol has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation, by downregulating the nuclear factor-kappaB (NF-κB) signaling pathway.[4][5] Retinoids, including retinol, also exhibit anti-inflammatory properties by inhibiting various immune factors and the release of pro-inflammatory cytokines.[6]
Antioxidant Properties
Bakuchiol is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[7] In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, retinol also demonstrated antioxidant activity, although its potency can vary depending on the specific derivative and formulation.[8][9]
Anti-Aging and Collagen Synthesis
The anti-aging effects of both compounds are largely attributed to their ability to stimulate collagen synthesis. Retinol and its active metabolite, retinoic acid, are well-documented to increase the production of type I and III collagen, which are essential for maintaining skin structure and elasticity.[2][10] Clinical studies have shown that topical application of retinol leads to a significant increase in collagen production.[3][11] Bakuchiol has also been found to upregulate the expression of types I, II, and IV collagen in mature fibroblasts, functioning as a functional analog of retinol in this regard.[12]
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a direct comparison of the efficacy of bakuchiol and retinol.
Table 1: Comparative Efficacy in a 12-Week Clinical Trial on Facial Photoaging
| Parameter | 0.5% Bakuchiol (applied twice daily) | 0.5% Retinol (applied once daily) |
| Wrinkle Surface Area Reduction | Significant reduction | Significant reduction (no statistical difference between the two) |
| Hyperpigmentation Reduction | Significant reduction | Significant reduction (no statistical difference between the two) |
| Reported Side Effects | Minimal | More instances of skin scaling and stinging |
Source: Prospective, randomized, double-blind assessment of topical bakuchiol and retinol for facial photoageing.
Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value (Concentration for 50% inhibition) |
| Bakuchiol | Data not consistently reported with IC50 values in direct comparison to retinol. However, studies indicate it has up to twice the antioxidative potential of vitamin E. |
| Retinol | IC50 of 140 μM has been reported in one study on RAW264.7 cells, though this was for cytotoxicity, not specifically DPPH scavenging. Another study reports a rate constant of 1.3 M⁻¹s⁻¹ for DPPH decomposition.[9][13] |
| Retinoic Acid | Rate constant of 1.4 M⁻¹s⁻¹ for DPPH decomposition.[9] |
Table 3: Effect on Collagen Synthesis
| Compound | Method | Result |
| Bakuchiol | In vitro study on mature fibroblasts | Upregulates the expression of types I, II, and IV collagen. |
| 0.4% Retinol | In vivo study on photoaged forearm skin (4 weeks) | Increased COL1 mRNA by 2.3-fold and proCOL1 protein by 1.8-fold.[11] |
Signaling Pathways
The biological effects of bakuchiol and retinol are mediated through distinct signaling pathways.
Bakuchiol Signaling Pathway
Bakuchiol's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB pathway. It also activates the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[5]
Retinol Signaling Pathway
Retinol exerts its effects after being converted to its active form, retinoic acid. Retinoic acid then binds to nuclear receptors (RARs and RXRs), which act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and collagen synthesis.[2]
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
This assay determines the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or retinol) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to act as a free radical scavenger by monitoring the reduction of the stable DPPH radical.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound (this compound or retinol) in methanol.
-
Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay quantifies the amount of newly synthesized collagen by human dermal fibroblasts in response to treatment with a test compound.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in fibroblast growth medium.
-
Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or retinol) in a serum-free medium containing ascorbic acid (a cofactor for collagen synthesis) for 48-72 hours.
-
Collagen Quantification: Collect the cell culture supernatant and quantify the amount of soluble collagen using a Sirius Red-based colorimetric assay. The absorbance is read at 540 nm.
-
Data Analysis: Calculate the percentage increase in collagen synthesis compared to the untreated control.
References
- 1. innspub.net [innspub.net]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Bakuchiol in Dermatology: A Review of In Vitro and In Vivo Evidence - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential anti-inflammatory effects of topical retinoids and retinoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Retinoyl-Flavonolignan Hybrids and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical delivery of retinyl ascorbate: 4. Comparative anti-oxidant activity towards DPPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of IC50 dose of retinol on metabolomics of RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Bakuchiol Quantification Methods as a Proxy for 13-Hydroxyisobakuchiol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of meroterpenes, the robust quantification of these compounds is paramount. While specific cross-validated analytical methods for 13-Hydroxyisobakuchiol remain scarce in publicly available literature, this guide offers a comprehensive comparison of validated methods for the structurally analogous and widely studied compound, bakuchiol. The presented data and protocols for bakuchiol can serve as a valuable starting point and a strong proxy for the development and validation of analytical methods for its hydroxylated derivatives.
This guide delves into the experimental protocols and performance characteristics of commonly employed analytical techniques for bakuchiol quantification, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate methodology for their specific research needs.
Comparative Analysis of Analytical Method Performance
The selection of an analytical method is often a trade-off between various performance parameters such as sensitivity, linearity, accuracy, and precision. The following table summarizes the key performance characteristics of different validated methods for bakuchiol quantification.
| Parameter | HPLC-UV Method 1 | HPTLC Method |
| Linearity (r²) | >0.999 | ≥0.996 ± 0.082 |
| Limit of Detection (LOD) | 0.1 µg/g | 83.92 ng/spot |
| Limit of Quantification (LOQ) | 0.5 µg/g | 254.30 ng/spot |
| Accuracy (% Recovery) | 93.37 - 106.39% | 98.75 - 102.12% |
| Precision (% RSD) | < 6% | 0.49 - 2.07% |
Detailed Experimental Protocols
A thorough understanding of the experimental workflow is crucial for successful method implementation and adaptation. This section provides detailed protocols for the compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of bakuchiol in various matrices, including cosmetic products and plant extracts.
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Extract the analyte using a suitable solvent, such as tetrahydrofuran or a methanol/isopropanol mixture.
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, often with a small percentage of formic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at 25 °C.
-
Detection: UV detection at approximately 260 nm.
-
Injection Volume: 20 µL.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the quantification of bakuchiol, particularly in herbal extracts.
Sample and Standard Preparation:
-
Prepare a stock solution of bakuchiol standard in methanol.
-
Prepare sample extracts by dissolving a known quantity of the material in methanol.
-
Apply the standard and sample solutions as bands on the HPTLC plate (e.g., silica gel 60 F254).
Chromatographic Development and Detection:
-
Mobile Phase: A mixture of toluene, ethyl acetate, and diethylamine (e.g., 8:2.5:0.5 v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at a wavelength of 290 nm.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
HPLC-UV experimental workflow for bakuchiol quantification.
HPTLC experimental workflow for bakuchiol quantification.
A Comparative Analysis of 13-Hydroxyisobakuchiol and Other Tyrosinase Inhibitors for Melanogenesis Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 13-Hydroxyisobakuchiol and other prominent tyrosinase inhibitors. While direct quantitative data on the tyrosinase inhibitory activity of this compound is not currently available in peer-reviewed literature, this document leverages data from its structurally similar precursor, bakuchiol, to provide a comparative analysis. This guide aims to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology by presenting available experimental data, detailed methodologies, and relevant biological pathways.
Introduction to Tyrosinase and Melanogenesis
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders and for skin lightening applications.
Comparative Efficacy of Tyrosinase Inhibitors
While specific data for this compound is pending further research, the inhibitory potential of its parent compound, bakuchiol, has been evaluated. The following tables summarize the half-maximal inhibitory concentration (IC50) values for bakuchiol and other well-established tyrosinase inhibitors against mushroom tyrosinase.
Table 1: Comparison of IC50 Values for Monophenolase Activity of Mushroom Tyrosinase
| Compound | IC50 (µM) | Reference |
| Bakuchiol | 37.22 ± 5.18 | [1] |
| Kojic Acid | 34.02 ± 5.51 | [1] |
| Arbutin | ~6500 | [2] |
| Hydroquinone | ~4400 | [2] |
| 4-Butylresorcinol | 21 | [2] |
Table 2: Comparison of IC50 Values for Diphenolase Activity of Mushroom Tyrosinase
| Compound | IC50 (µM) | Reference |
| Bakuchiol | 6.91 ± 0.96 | [1] |
| Kojic Acid | 16.86 ± 3.28 | [1] |
| Arbutin | - | |
| Hydroquinone | - | |
| 4-Butylresorcinol | - |
Note: The IC50 values can vary depending on the experimental conditions, including the source of the enzyme and substrate concentrations.
Based on the available data for bakuchiol, it demonstrates potent tyrosinase inhibitory activity. For the monophenolase activity, its efficacy is comparable to that of kojic acid[1]. Notably, bakuchiol exhibits significantly stronger inhibition of the diphenolase activity of mushroom tyrosinase compared to kojic acid[1]. 4-Butylresorcinol stands out as a highly potent inhibitor of human tyrosinase[2]. In contrast, arbutin and hydroquinone show weaker inhibitory effects on human tyrosinase, with IC50 values in the millimolar range[2].
Experimental Protocols
A standardized in vitro mushroom tyrosinase inhibition assay is crucial for the comparative evaluation of potential inhibitors.
Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and other inhibitors)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will need to be optimized.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound Solutions: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
3. Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add a specific volume of the mushroom tyrosinase solution to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm or 490 nm) at regular intervals for a set duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
A control reaction containing the buffer and enzyme without the inhibitor, and a blank containing the buffer and substrate without the enzyme should be included. Kojic acid is often used as a positive control.
4. Data Analysis:
-
Calculate the initial rate of the reaction (V) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Visualizing the Melanogenesis Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of tyrosinase inhibitors, it is essential to visualize the key signaling pathways involved in melanogenesis and the experimental workflow for their evaluation.
Caption: Simplified signaling pathway of melanogenesis.
Caption: Experimental workflow for tyrosinase inhibition assay.
Conclusion and Future Directions
Future research should focus on:
-
Determining the IC50 values of this compound for both monophenolase and diphenolase activities of tyrosinase from various sources, including human tyrosinase.
-
Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) through kinetic studies.
-
Investigating the effect of this compound on melanogenesis in cell-based assays and in vivo models.
-
Conducting structure-activity relationship (SAR) studies of bakuchiol derivatives to identify even more potent and specific tyrosinase inhibitors.
This guide provides a foundational comparison based on the current scientific landscape. As new data emerges, this document will be updated to provide the most accurate and comprehensive information to the scientific community.
References
Head-to-head study of 13-Hydroxyisobakuchiol and psoralidin
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of natural product research, compounds derived from Psoralea corylifolia have garnered significant attention for their diverse pharmacological activities. Among these, 13-Hydroxyisobakuchiol and psoralidin stand out as promising candidates for therapeutic development. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their cytotoxic and anti-inflammatory properties, and their effects on key cellular signaling pathways. While extensive data is available for psoralidin, direct experimental data for this compound is limited. Therefore, in some sections, data for the closely related and well-studied compound, bakuchiol, is used as a proxy to provide a preliminary comparative perspective, with the clear delineation of this substitution.
Data Presentation: At-a-Glance Comparison
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of psoralidin and related compounds.
Table 1: Cytotoxicity Data (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Psoralidin | HT-29 | Colon Cancer | - | 0.3[1] | [1] |
| MCF-7 | Breast Cancer | - | 0.4[1] | [1] | |
| SNU-1 | Stomach Cancer | - | 53[2] | ||
| SNU-16 | Stomach Cancer | - | 203[2] | ||
| KB | Oral Cancer | 88.1 | - | [3] | |
| KBv200 | Oral Cancer (Multidrug Resistant) | 86.6 | - | [3] | |
| K562 | Leukemia | 24.4 | - | [3] | |
| K562/ADM | Leukemia (Doxorubicin Resistant) | 62.6 | - | [3] | |
| Bakuchiol (as a proxy for this compound) | HepG2 | Liver Cancer | 4.6 µg/mL | - | [4] |
| Hep3B | Liver Cancer | 13.5 µg/mL | - | [4] |
Note: Direct cytotoxic data for this compound was not available in the reviewed literature.
Table 2: Anti-inflammatory Activity (Inhibition of NO Production)
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Psoralidin | RAW 264.7 | LPS | ≤ 36.65 | [5] |
| Bakuchiol (as a proxy for this compound) | RAW 264.7 | LPS | ≤ 36.65 | [5] |
Note: Direct anti-inflammatory data for this compound was not available in the reviewed literature. The available data for bakuchiol is presented as a comparator.
Signaling Pathway Analysis
Both psoralidin and bakuchiol (as a proxy for this compound) have been shown to modulate critical signaling pathways involved in cell survival, proliferation, and inflammation, primarily the NF-κB and PI3K/Akt pathways.
Psoralidin: A Modulator of Pro-Survival and Inflammatory Pathways
Psoralidin has demonstrated the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition is crucial for its pro-apoptotic and anti-inflammatory effects. Furthermore, psoralidin has been shown to suppress the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.
This compound (via Bakuchiol Proxy): Targeting Inflammatory Signaling
While specific data for this compound is lacking, studies on bakuchiol indicate its potent anti-inflammatory properties through the inhibition of the NF-κB pathway. Bakuchiol has been shown to suppress the activation of NF-κB, thereby reducing the expression of downstream pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., psoralidin or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of psoralidin, supported by a growing body of experimental evidence. Its ability to induce cytotoxicity in various cancer cell lines and modulate key signaling pathways like NF-κB and PI3K/Akt makes it a compelling candidate for further drug development.
The current literature, however, presents a notable gap in the experimental data for this compound. While its structural similarity to bakuchiol suggests potential anti-inflammatory and cytotoxic activities, dedicated studies are imperative to elucidate its specific pharmacological profile. Future research should focus on conducting head-to-head in vitro and in vivo studies to directly compare the efficacy and mechanisms of action of this compound and psoralidin. Such studies will be crucial in determining the unique therapeutic advantages of each compound and guiding their potential clinical applications.
References
- 1. Cytotoxic constituents of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavones and anti-inflammatory constituents from the fruits of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 13-Hydroxyisobakuchiol's Therapeutic Effects: A Comparative Guide
A comprehensive analysis of the in vivo therapeutic efficacy of 13-Hydroxyisobakuchiol and its close analog, Bakuchiol, in comparison to established alternatives. This guide provides researchers, scientists, and drug development professionals with a summary of key experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.
While in vivo research directly validating the therapeutic effects of this compound is limited, extensive studies on its structural analog, Bakuchiol, provide significant insights into its potential pharmacological activities. This guide focuses on the available in vivo data for Bakuchiol across anti-cancer, anti-inflammatory, and neuroprotective domains, offering a comparative perspective with other relevant compounds.
Anti-Cancer Effects
Bakuchiol has demonstrated notable anti-cancer properties in preclinical in vivo models, particularly in skin cancer.
Comparative Analysis of Anti-Cancer Efficacy
| Compound | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Bakuchiol | A431 Xenograft Mouse Model | Skin Epidermoid Carcinoma | 10 mg/kg and 40 mg/kg | Reduced average tumor volume to 221 mm³ and 198 mm³ respectively, compared to 380 mm³ in the vehicle group after 4 weeks. | [1] |
| Bakuchiol Derivative (Compound 19) | MDA-MB-231 Xenograft Nude Mice | Triple-Negative Breast Cancer | Not specified in abstract | Significantly suppressed tumor growth. | [2] |
| Bakuchiol | Zebrafish Xenograft | Breast Cancer (MCF-7 cells) | 0.5 µg/ml | Significantly reduced the MCF-7 cell mass. | [3][4] |
Experimental Protocol: A431 Xenograft Mouse Model
This protocol outlines the methodology used to assess the in vivo anti-tumor efficacy of Bakuchiol in a skin cancer model.[1]
-
Cell Culture: A431 human epithelial carcinoma cells are cultured in appropriate media.
-
Animal Model: Nude mice are used for the xenograft model.
-
Tumor Induction: A431 cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Bakuchiol is administered, typically via intraperitoneal injection, at specified doses (e.g., 10 mg/kg and 40 mg/kg). The vehicle group receives the solvent used to dissolve Bakuchiol.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers.
-
Endpoint Analysis: After a predetermined period (e.g., 4 weeks), mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for proliferation markers like PCNA.[1]
Signaling Pathways in Anti-Cancer Activity
Bakuchiol exerts its anti-cancer effects by modulating multiple signaling pathways. It has been shown to directly target and inhibit Hck, Blk, and p38 MAP kinase.[1] This inhibition subsequently affects downstream pathways including MEK/ERK, MKK3/6-p38-MSK1, and PI3-K/AKT/p70S6K, leading to the suppression of cancer cell proliferation.[1]
Anti-Inflammatory Effects
In vivo studies have highlighted the anti-inflammatory potential of Bakuchiol and its derivatives.
Comparative Analysis of Anti-Inflammatory Efficacy
| Compound | Animal Model | Key Findings | Reference |
| Bakuchiol Derivative (Compound 7a) | Zebrafish | Dose-dependent inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production. | [5][6][7] |
| Bakuchiol | Not specified in abstract | Reduces prostaglandin E2 (PGE2) levels. | [8] |
Experimental Protocol: Zebrafish Model for Inflammation
The zebrafish model is increasingly used to screen for anti-inflammatory compounds due to its rapid development and optical transparency.
-
Animal Model: Zebrafish larvae are used.
-
Induction of Inflammation: Inflammation is induced using agents like lipopolysaccharide (LPS).
-
Treatment: Larvae are exposed to different concentrations of the test compound (e.g., Bakuchiol derivative 7a).
-
Measurement of Inflammatory Markers: The production of inflammatory markers such as nitric oxide (NO) and reactive oxygen species (ROS) is quantified using fluorescent probes.
-
Data Analysis: The reduction in fluorescence intensity in treated groups compared to the control group indicates anti-inflammatory activity.
Signaling Pathways in Anti-Inflammatory Activity
Bakuchiol and its derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[5][9] Additionally, activation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, has been observed.[5][7]
Neuroprotective Effects
Preliminary in vivo evidence suggests that Bakuchiol may have a protective role in the nervous system.
Experimental Evidence of Neuroprotection
| Compound | Animal Model | Key Findings | Reference |
| Bakuchiol | Rat model of retinal damage (NMDA-induced) | Markedly reduced translocation of AIF and release of cytochrome c; inhibited up-regulation of cleaved caspase-3, cleaved caspase-9, and cleaved PARP. |
Experimental Protocol: Rat Model of Retinal Damage
-
Animal Model: Adult rats are used.
-
Induction of Damage: Retinal damage is induced by intravitreal injection of N-methyl-d-aspartate (NMDA).
-
Treatment: Bakuchiol is administered to the treatment group.
-
Endpoint Analysis: After a specific period, retinal tissues are collected and analyzed for markers of apoptosis and cell death, such as AIF, cytochrome c, and cleaved caspases, using techniques like Western blotting or immunohistochemistry.
Experimental Workflow
Comparison with Retinol
In the realm of dermatology, particularly for anti-aging applications, Bakuchiol has been compared to retinol. In vivo studies have shown that Bakuchiol is comparable to retinol in improving signs of photoaging, such as wrinkles and pigmentation, but is better tolerated with fewer side effects like stinging and scaling.[10]
Conclusion
The available in vivo data strongly support the therapeutic potential of Bakuchiol as an anti-cancer, anti-inflammatory, and neuroprotective agent. While direct in vivo validation for this compound is currently lacking, the extensive research on its close analog, Bakuchiol, provides a solid foundation for its potential efficacy. Further in vivo studies are warranted to directly assess the therapeutic effects of this compound and to fully elucidate its pharmacological profile in comparison to Bakuchiol and other established therapeutic agents. The detailed experimental protocols and identified signaling pathways for Bakuchiol offer a clear roadmap for future investigations into this compound.
References
- 1. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-breast cancer evaluation of new bakuchiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Bakuchiol Derivatives as Potent Anti-inflammatory Agents in Vitro and in Vivo [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanu-skincare.com [nanu-skincare.com]
Safety Operating Guide
Proper Disposal of 13-Hydroxyisobakuchiol: A Guide for Laboratory Professionals
The proper disposal of 13-Hydroxyisobakuchiol, a compound utilized in drug development and scientific research, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this substance, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] An accessible safety shower and eye wash station are essential when working with this and other laboratory chemicals.[1]
Step-by-Step Disposal Protocol
The primary concern with this compound is its classification as a substance very toxic to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.
-
Container Management : Keep this compound in its original, clearly labeled container whenever possible. Do not mix it with other waste materials.
-
Waste Collection :
-
Solid Waste : Collect any solid this compound waste in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof container. If the substance is in a neat oil form, it should be absorbed with an inert material like sand, diatomite, or universal binders before being placed in the hazardous waste container.[1][3]
-
-
Decontamination : Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with a suitable solvent, such as alcohol.[1] Dispose of all contaminated materials (e.g., paper towels, absorbent pads) as hazardous waste.
-
Storage Pending Disposal : Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials, direct sunlight, and sources of ignition until it can be collected by a licensed chemical waste disposal service.[1][2]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. The waste material must be disposed of in accordance with national and local regulations.
Chemical and Safety Data Summary
The following table summarizes key safety and disposal information for substances containing Bakuchiol, the primary component related to this compound.
| Property | Data | Reference |
| GHS Hazard Classification | Short-term (acute) aquatic hazard: Category 1; Long-term (chronic) aquatic hazard: Category 1 | |
| Hazard Statements | H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant. | |
| UN Number | UN 3082 | |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. | |
| First Aid - Eyes | Rinse opened eye for several minutes under running water. | [3] |
| First Aid - Skin | Generally the product does not irritate the skin. Wash off with soap and plenty of water. | [2][3] |
| First Aid - Inhalation | Supply fresh air; consult doctor in case of complaints. | [3] |
| First Aid - Ingestion | If symptoms persist consult doctor. Do not induce vomiting. | [2][3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 13-Hydroxyisobakuchiol
Essential Safety and Handling Guide for 13-Hydroxyisobakuchiol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the safety information for the structurally related compound, Bakuchiol, and established best practices for handling aromatic compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work with this compound.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, it is prudent to treat it as a potentially hazardous substance. Based on the data for Bakuchiol, it is not classified as a dangerous substance according to GHS, but it is advisable to minimize exposure.[1]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields | Nitrile gloves, Lab coat | Not generally required if performed in a certified chemical fume hood |
| Conducting reactions and transfers | Chemical splash goggles | Nitrile gloves, Lab coat | Not generally required if performed in a certified chemical fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile gloves, Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Physicochemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling. The following data is for the related compound, Bakuchiol, and should be considered indicative for this compound.
| Property | Value (for Bakuchiol) |
| Molecular Formula | C18H24O[2] |
| Boiling Point | > 260 °C (at approx. 300 mm Hg)[3] |
| Solubility | Insoluble in water[2] |
| Stability | Photochemically and hydrolytically stable[1] |
| Appearance | Oil[3] |
Operational and Disposal Plans
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
